4-Phenylcyclohexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-3-en-1-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWNUSFQVJNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047176 | |
| Record name | 4-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-16-5 | |
| Record name | 4-Phenylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4994-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Phenylcyclohexene: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 4-Phenylcyclohexene. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.
Core Chemical and Physical Properties
This compound, with the CAS number 4994-16-5, is a colorless to light yellow liquid organic compound.[1] It is characterized by a cyclohexene ring substituted with a phenyl group.[1] This compound is notably recognized as a volatile organic compound (VOC) and is often associated with the "new carpet smell" as it can be an unintentional byproduct in the manufacturing of styrene-butadiene latex used in carpet backings.[1]
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄ | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~0.9715 g/cm³ at 20 °C | [1] |
| Boiling Point | 235 °C at 760 mmHg; 56-59 °C at 0.83-0.98 Torr | [1] |
| Melting Point | 4 - 7 °C | |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform.[1] | |
| Refractive Index (n20/D) | 1.539 - 1.545 |
Chemical Properties
| Property | Value | Reference |
| CAS Number | 4994-16-5 | [1][2] |
| IUPAC Name | cyclohex-3-en-1-ylbenzene | [2] |
| Synonyms | 4-PCH, 3-Cyclohexenylbenzene | [2] |
| Stability | Stable under normal conditions.[1] |
Synthesis of this compound via Diels-Alder Reaction
This compound can be synthesized through a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between styrene (the dienophile) and 1,3-butadiene (the diene).
Experimental Protocol
Materials:
-
Styrene
-
1,3-Butadiene (can be generated in situ from 3-sulfolene)
-
Toluene or Xylene (solvent)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Reaction vessel (e.g., a high-pressure reaction vessel or a sealed tube)
-
Heating and stirring apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable high-pressure reaction vessel, combine styrene (1.0 equivalent), a polymerization inhibitor such as hydroquinone (catalytic amount), and the solvent (toluene or xylene).
-
Addition of Diene: Cool the mixture and add condensed 1,3-butadiene (1.1 to 1.5 equivalents). Alternatively, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 150-200 °C. The reaction should be stirred vigorously for a period of 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
-
Purification:
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic, vinylic, allylic, and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 5.7 - 5.9 | m | 2H | Vinylic protons (-CH=CH-) |
| ~ 2.8 - 3.0 | m | 1H | Allylic/Benzylic proton (-CH(Ph)-) |
| ~ 1.8 - 2.5 | m | 6H | Allylic and aliphatic protons (-CH₂-) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 | Quaternary aromatic carbon (C-Ar) |
| ~ 125 - 130 | Aromatic carbons (CH-Ar) |
| ~ 125 - 130 | Vinylic carbons (-CH=CH-) |
| ~ 40 - 45 | Allylic/Benzylic carbon (-CH(Ph)-) |
| ~ 25 - 35 | Aliphatic carbons (-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3000 - 3100 | C-H stretch (aromatic and vinylic) |
| 2800 - 3000 | C-H stretch (aliphatic) |
| 1650 - 1670 | C=C stretch (alkene) |
| 1450 - 1600 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 158 | Molecular ion (M⁺) |
| 104 | Retro-Diels-Alder fragmentation (loss of butadiene) |
| 91 | Tropylium ion ([C₇H₇]⁺) |
| 77 | Phenyl cation ([C₆H₅]⁺) |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound via the Diels-Alder reaction.
Caption: Workflow for the synthesis of this compound.
Logical Relationship: "New Carpet Smell"
The diagram below illustrates the connection between the industrial production of styrene-butadiene rubber and the presence of this compound as a volatile organic compound in new carpets.
Caption: Formation of this compound as a byproduct.
References
IUPAC name and synonyms for 4-Phenylcyclohexene
An In-depth Technical Guide to 4-Phenylcyclohexene
Chemical Identity and Synonyms
This compound is an organic compound characterized by a cyclohexene ring substituted with a phenyl group at the fourth position.[1] Its formal IUPAC name is cyclohex-3-en-1-ylbenzene.[1][2] This compound is a notable volatile organic compound (VOC) and is recognized as a primary contributor to the "new carpet smell."[1][3][4] It is formed as an unintentional byproduct during the manufacturing of styrene-butadiene latex, which is used in carpet backings and adhesives.[1][3][4]
Synonyms:
-
4-Phenyl-1-cyclohexene[2]
-
3-Cyclohexen-1-ylbenzene[2]
-
(3-Cyclohexenyl)benzene[6]
-
4-phenylcyclohexen[6]
-
1,2,3,6-Tetrahydro-1,1'-biphenyl[2]
Physicochemical and Toxicological Data
The properties of this compound are summarized in the tables below, providing key data for researchers and drug development professionals.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄ | [1][2][5][7] |
| Molecular Weight | 158.24 g/mol | [1][2][6] |
| CAS Number | 4994-16-5 | [1][2][5] |
| Appearance | Colorless to light yellow liquid/oil | [1][6] |
| Density | ~0.97 g/cm³ | [1][6] |
| Boiling Point | 235 °C | [1][6] |
| Melting Point | -14 °C | [6] |
| Solubility | Slightly soluble in water; soluble in chloroform and methanol. | [1][6] |
| Refractive Index | n20/D 1.539-1.545 | [6] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z 158. | [1][2] |
| ¹³C NMR | Spectra available. | [2] |
| ¹H NMR | Spectra available. | |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [2] |
Toxicological and Exposure Data
| Parameter | Value/Information | Reference(s) |
| GHS Classification | Acute toxicity, oral (Category 4) | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
| Inhalation Toxicity (Mice) | No treatment-related effects observed at 0, 7, 18, or 71 ppm over a 2-week study. | [8] |
| Odor Threshold | ~6.5 µg/m³ or 1 ppb | [3][4] |
| FDA Cumulative Estimated Daily Intake | 0.016 µg/kg bw/d | [2] |
| Carpet Emission Criteria | ≤ 27 µg/m³ after 14 days | [3][4] |
| Indoor Air Quality Standard (ANSI/ASHRAE) | 2.5 µg/m³ | [3] |
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This compound is a product of the Diels-Alder reaction between styrene (the dienophile) and 1,3-butadiene (the diene). While it is often an industrial byproduct, this reaction can be adapted for laboratory synthesis.
Materials:
-
Styrene
-
1,3-Butadiene (liquefied or generated in situ)
-
High-pressure reaction vessel (autoclave)
-
Solvent (e.g., toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Ensure the reaction vessel is clean, dry, and rated for the required pressure and temperature.
-
Add styrene and the chosen solvent to the reaction vessel.
-
Cool the vessel and introduce a molar excess of liquefied 1,3-butadiene.
-
Seal the reaction vessel and heat to the desired temperature (typically 100-150 °C). The reaction is usually carried out for several hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene.
-
Transfer the reaction mixture and wash with water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the detection and quantification of this compound in various matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[9]
Sample Preparation:
-
For liquid samples, perform a solvent extraction using a non-polar solvent like hexane or dichloromethane if the matrix is aqueous.
-
For air samples, use thermal desorption tubes packed with a suitable sorbent.
-
Ensure the final sample is dissolved in a volatile organic solvent.[10] The concentration should be adjusted to fall within the linear range of the instrument, typically around 10 µg/mL for a 1 µL injection.[10]
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250-280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 200-230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify this compound by its retention time and the presence of the characteristic molecular ion at m/z 158 and other fragment ions.[1][2]
-
Quantify using a calibration curve prepared from certified reference standards.
Inhalation Toxicity Study in Mice
The following protocol is based on a 2-week inhalation and neurotoxicity study conducted in Swiss-Webster mice.[8]
Animals:
-
Swiss-Webster mice.
-
Group-caged by sex, with individual housing during exposure.[12]
Exposure Protocol:
-
Divide animals into four groups (e.g., 40 mice per group).[8]
-
Expose the groups to this compound vapor at target concentrations of 0 (control), 7, 18, and 71 ppm.[8]
-
Conduct exposures for 6 hours per day for 9 consecutive days.[8]
-
House animals under standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) before and after exposure.[12] Food should be withheld during the exposure period.[12]
Data Collection and Analysis:
-
Monitor animals for clinical signs of toxicity daily.
-
Record body weights before, during, and after the exposure period.
-
Perform a battery of neurological tests to assess motor activity and other functions.
-
At the end of the study, perform a complete necropsy.
-
Conduct histopathological examinations of a wide range of tissues, with a focus on the brain and spinal cord for neurotoxicity assessment.[8]
-
Analyze the data for treatment-related effects by comparing the exposed groups to the control group. In the cited study, no treatment-related effects were observed.[8]
Pathways and Relationships
Industrial Byproduct and Indoor Air Contaminant
This compound is not typically manufactured intentionally but arises from the dimerization of styrene and butadiene, which are monomers in the production of SBR latex. This relationship is a key aspect of its presence as an indoor air contaminant.
Caption: Formation of 4-PCH as a byproduct and its pathway to indoor air.
Role as a Precursor in Clandestine Synthesis
While this compound itself is not a controlled substance, its isomer, 1-phenylcyclohexene, is a known precursor in the synthesis of phencyclidine (PCP), a dissociative anesthetic.[1] The Ritter reaction is a key step in this synthetic route.
Caption: Synthesis pathway of PCP from the isomer 1-phenylcyclohexene.
Proposed Metabolic Pathway of Phenylcyclohexene
Limited data exists for the specific metabolism of this compound. However, studies on the related isomer 1-phenylcyclohexene in rats indicate that the compound is extensively metabolized.[13] The primary routes of metabolism are likely oxidation and conjugation to facilitate excretion.
Caption: General metabolic pathway of phenylcyclohexene based on its isomer.
References
- 1. This compound | 4994-16-5 | Benchchem [benchchem.com]
- 2. This compound | C12H14 | CID 21096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 4. Item - this compound - A Common Air Pollutant - UL Research Institutes - Figshare [ulri.figshare.com]
- 5. Benzene, 3-cyclohexen-1-yl- [webbook.nist.gov]
- 6. 4-PHENYL-1-CYCLOHEXENE | 4994-16-5 [chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound: 2-week inhalation toxicity and neurotoxicity studies in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. library.dphen1.com [library.dphen1.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Metabolic disposition and irreversible binding of 1-phenylcyclohexene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Phenylcyclohexene (CAS: 4994-16-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexene (4-PCH), identified by the CAS number 4994-16-5, is a volatile organic compound (VOC) that has garnered attention in both industrial and research settings.[1] Structurally, it consists of a cyclohexene ring substituted with a phenyl group. While it is not a primary focus in drug development, its role as a synthetic intermediate and its well-documented presence as an indoor air pollutant make a thorough understanding of its properties and synthesis crucial for various scientific disciplines. This technical guide provides a detailed overview of this compound, encompassing its physicochemical properties, synthesis methodologies, analytical techniques, and toxicological profile.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 4994-16-5 |
| Molecular Formula | C₁₂H₁₄ |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 235 °C at 760 mmHg |
| Melting Point | -14 °C |
| Density | 0.97 g/cm³ |
| Refractive Index | n20/D 1.539-1.545 |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and ether. |
| ¹H NMR | Shows characteristic peaks for aromatic, vinylic, and aliphatic protons. |
| ¹³C NMR | Displays signals corresponding to the phenyl and cyclohexene carbons. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 158, with a base peak at m/z 104.[2] |
| Infrared Spectrum | Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic and vinylic), and other bond vibrations are observable.[2] |
Synthesis of this compound
This compound can be synthesized through several routes, with the Diels-Alder and Wittig reactions being prominent examples. It is also notably produced as a byproduct in industrial processes.
Industrial Byproduct Formation
This compound is a known byproduct of the manufacturing of styrene-butadiene latex, which is commonly used in carpet backing.[3][4] This unintended formation is the primary source of its presence as an indoor air pollutant, contributing to the characteristic "new carpet smell".[1][5]
Experimental Protocol 1: Diels-Alder Reaction
The Diels-Alder reaction provides a direct method for the synthesis of this compound by the [4+2] cycloaddition of 1,3-butadiene (the diene) and styrene (the dienophile).
Methodology:
-
Reaction Setup: A high-pressure reaction vessel is charged with styrene and a suitable solvent, such as toluene.
-
Diene Addition: Liquefied 1,3-butadiene is carefully added to the reaction vessel. An excess of the diene is typically used to favor the desired reaction.
-
Heating: The sealed vessel is heated to a temperature range of 150-200 °C. The reaction progress is monitored over several hours.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully depressurized. The solvent and unreacted starting materials are removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound.
Caption: Diels-Alder synthesis of this compound.
Experimental Protocol 2: Wittig Reaction
The Wittig reaction offers an alternative route to synthesize this compound. This method involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of this compound, a plausible route involves the reaction of benzaldehyde with a cyclohexenyl-derived phosphonium ylide.
Methodology:
-
Ylide Preparation:
-
Triphenylphosphine is reacted with a suitable 3-halocyclohexene (e.g., 3-bromocyclohexene) in an appropriate solvent like toluene to form the corresponding phosphonium salt.
-
The phosphonium salt is then treated with a strong base, such as n-butyllithium, in an anhydrous solvent like THF under an inert atmosphere to generate the phosphorus ylide.
-
-
Wittig Reaction:
-
A solution of benzaldehyde in THF is added dropwise to the ylide solution at low temperature (e.g., -78 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up:
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by fractional distillation under vacuum.
Caption: Wittig reaction workflow for this compound synthesis.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds like this compound.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume of the sample solution is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coating the column.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound.
Caption: GC-MS analysis workflow for this compound.
Toxicological Profile and Safety
This compound is primarily recognized for its role as an indoor air pollutant and its associated health effects.
Health Effects
Exposure to this compound, mainly through inhalation, can lead to a range of non-specific symptoms, including:
In a notable case at the U.S. Environmental Protection Agency (EPA) headquarters, the installation of new carpet led to numerous health complaints among employees, which were linked to the off-gassing of this compound.[6][8] This event highlighted the potential for this compound to contribute to "sick building syndrome" and multiple chemical sensitivity.[6][7][8]
Mechanism of Toxicity
The precise molecular mechanism of this compound toxicity is not well-defined. It is considered to be a mild irritant. There is no evidence in the current literature to suggest that it acts on specific signaling pathways in the manner of a targeted drug molecule. Its effects are likely due to its general properties as a volatile organic compound interacting with mucous membranes and the respiratory tract.
Safety and Handling
Given its potential as an irritant and its moderate toxicity upon ingestion, appropriate safety precautions should be taken when handling this compound in a laboratory setting.
| GHS Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| A poison by inhalation.[9] Moderately toxic by ingestion.[9] | Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Conclusion
This compound is a compound of interest due to its prevalence as an industrial byproduct and indoor air pollutant, as well as its utility as a synthetic intermediate in organic chemistry. This technical guide has provided a comprehensive overview of its identification, properties, synthesis, analysis, and toxicological profile. For researchers and scientists, a thorough understanding of this compound is essential for its safe handling and for the accurate interpretation of experimental results in which it may be a reactant, product, or contaminant. While not a direct subject of drug development, its study contributes to the broader knowledge base of organic chemistry and environmental health.
References
- 1. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 2. This compound | C12H14 | CID 21096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: 2-week inhalation toxicity and neurotoxicity studies in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermal sensitization potential and inhalation toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Carpeting 4-PC - 4-Phenyl Cyclohexane [aetinc.biz]
- 6. tiltresearch.org [tiltresearch.org]
- 7. epaunionhistory.org [epaunionhistory.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis Mechanisms of 4-Phenylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis mechanisms for 4-phenylcyclohexene, a valuable intermediate in organic synthesis. The document details several prominent synthetic routes, including reaction mechanisms, experimental protocols, and quantitative data to facilitate comparison and application in a research and development setting.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful and atom-economical method for forming six-membered rings.[1][2] It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] For the synthesis of this compound, the reaction occurs between a 1,3-diene (like 1,3-butadiene) and a phenyl-substituted dienophile (like styrene). This method is characterized by its stereospecificity and high efficiency in creating cyclic structures.[3][4]
Reaction Mechanism
The reaction proceeds through a single, cyclic transition state where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile rearrange to form two new sigma bonds and one new pi bond in the resulting cyclohexene ring.[2]
Quantitative Data Summary
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1,3-Butadiene | Styrene | Xylene (typical) | High (Reflux) | 30-60 min | 75-90 (Typical) | [3][5] |
| 3-Sulfolene (in situ Butadiene) | Maleic Anhydride | Xylene | Reflux | 30 min | 89 | [5] |
Note: Data for the analogous reaction with maleic anhydride is provided for yield comparison.
Representative Experimental Protocol (Adapted from a similar Diels-Alder Reaction)
-
In a 25-mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add styrene (1.0 eq) and 10 mL of xylene.[1]
-
Heat the solution to reflux.
-
Slowly bubble 1,3-butadiene gas (1.2 eq) through the refluxing solution over 30 minutes. Alternatively, use a stable precursor like 3-sulfolene which releases butadiene upon heating.[2][5]
-
Continue refluxing for an additional 30 minutes after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[1]
Acid-Catalyzed Dehydration of 4-Phenylcyclohexanol
A common and straightforward method for synthesizing alkenes is the dehydration of alcohols. This compound can be synthesized via the acid-catalyzed dehydration of its precursor, 4-phenylcyclohexanol. This reaction typically follows an E1 (elimination, unimolecular) mechanism.[6]
Reaction Mechanism
The E1 mechanism involves a three-step process:
-
Protonation: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
Carbocation Formation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate.
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of the double bond in this compound.
Quantitative Data Summary
| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Phenylcyclohexanol | 85% Phosphoric Acid | None | 160-170 | 30-60 min | Moderate to High |
| 4-Phenylcyclohexanol | Sulfuric Acid | Toluene | Reflux (azeotropic removal of water) | 1-2 hours | Moderate to High |
Representative Experimental Protocol
-
Place 10.0 g of 4-phenylcyclohexanol into a 50-mL round-bottom flask.
-
Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix.
-
Set up a simple distillation apparatus with the flask.
-
Heat the mixture gently. The product, this compound, will co-distill with water as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the resulting liquid by fractional distillation to obtain pure this compound.
Wittig Reaction
The Wittig reaction is a highly versatile method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones).[5] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. For this compound, this could theoretically be achieved through an intramolecular Wittig reaction of a carefully designed precursor.[7] A more common intermolecular approach would involve reacting a cyclohexanone derivative with a benzylphosphonium ylide or benzaldehyde with a cyclohexylphosphonium ylide.
Reaction Mechanism
The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate cyclizes to a four-membered oxaphosphetane ring, which then decomposes to yield the alkene and a triphenylphosphine oxide byproduct.[8]
Quantitative Data Summary
| Carbonyl Compound | Phosphonium Salt | Base | Solvent | Temperature | Yield (%) |
| 4-Phenylcyclohexanone | (Carbethoxymethylene)triphenylphosphorane | N/A | Microwave | N/A | Not Specified |
| Benzaldehyde | Methyltriphenylphosphonium bromide | NaNH₂ or BuLi | THF / Ether | Room Temp | High (Typical) |
Note: Specific yield data for this compound via this method is limited in the provided context; typical yields for Wittig reactions are generally high.
Representative Experimental Protocol (Aqueous, One-Pot)
This protocol is a green chemistry approach adaptable for various aldehydes.[9]
-
Add triphenylphosphine (1.4 eq) to a test tube with a magnetic stir bar.
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir for 1 minute to create a suspension.
-
To the suspension, add the appropriate alkyl halide (e.g., a cyclohexyl halide, 1.6 eq) followed by benzaldehyde (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction with 1.0 M H₂SO₄.
-
Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product using column chromatography to isolate this compound.[9]
Grignard Reaction followed by Dehydration
Another classic carbon-carbon bond-forming reaction, the Grignard reaction, can be employed to synthesize the precursor alcohol, 4-phenylcyclohexanol.[10] This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with cyclohexanone. The resulting tertiary alcohol can then be readily dehydrated under acidic conditions to yield 1-phenylcyclohexene, a structural isomer. To obtain this compound, one would need to react phenylmagnesium bromide with a protected 4-ketocyclohexene or a similar strategy, followed by dehydration. A more direct, though potentially complex, approach is the reaction of a Grignard reagent with 4-chlorocyclohexene.
A documented synthesis of the isomer 1-phenylcyclohexene involves reacting phenylmagnesium bromide with cyclohexanone, followed by acid-catalyzed dehydration.[11]
Reaction Mechanism
-
Grignard Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Protonation: An acidic workup protonates the resulting alkoxide to form 1-phenylcyclohexanol.
-
Dehydration: The alcohol is then subjected to acid-catalyzed dehydration (as described in Section 2) to form the alkene.
Quantitative Data Summary
| Grignard Reagent | Carbonyl/Halide | Solvent | Conditions | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Cyclohexanone | Anhydrous Ether/THF | 1. Addition at 0°C to RT2. Acidic Workup3. Dehydration | 1-Phenylcyclohexene | ~95 (for major product) | [11] |
Representative Experimental Protocol (for 1-Phenylcyclohexene)
-
Prepare Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, react magnesium turnings (1.1 eq) with bromobenzene (1.0 eq) in anhydrous diethyl ether until the magnesium is consumed.[12][13]
-
Addition: Cool the Grignard solution in an ice bath. Slowly add a solution of cyclohexanone (0.95 eq) in anhydrous ether dropwise with stirring.[12]
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by slowly adding it to a beaker of ice containing dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration & Purification: Remove the solvent in vacuo. The crude alcohol can be dehydrated by adding sulfuric or phosphoric acid and heating, followed by distillation to yield 1-phenylcyclohexene.[11]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] this compound can be synthesized by the Heck coupling of iodobenzene with cyclohexene. This reaction can be challenging due to issues with regioselectivity, often producing a mixture of monoarylated products.[6]
Quantitative Data Summary
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (Monoarylated) | Selectivity for 4-PCH (%) | Reference |
| Iodobenzene | Cyclohexene | Pd/Al₂O₃-CeO₂ | NaHCO₃ | DMF | 140 | up to 81 | ~90 | [6][7] |
| Iodobenzene | Cyclohexene | Pd(OAc)₂ | KOH | [Bu₄N]Br | 140 | ~60 | ~60 | [6] |
Representative Experimental Protocol
-
To a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the base (e.g., KOH, 1.5 eq), and the solvent (e.g., DMF or [Bu₄N]Br).[6]
-
Add iodobenzene (1.0 eq) and cyclohexene (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to 140 °C and stir for 4-12 hours under an inert atmosphere.[6]
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, filter off the catalyst (if heterogeneous), and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.[8]
-
Concentrate the solvent and purify the residue by column chromatography to isolate this compound.[8]
Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 158. Base Peak: m/z = 104. Other fragments: 105. | [14] |
| ¹³C NMR | Expected signals for aromatic and aliphatic carbons. | [14] |
| IR Spectrum | C-H stretching (aromatic, alkene, alkane), C=C stretching (aromatic, alkene). |
Note: For detailed spectra, refer to the NIST WebBook or other spectral databases.[14]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. odinity.com [odinity.com]
- 4. scribd.com [scribd.com]
- 5. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 6. Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciepub.com [sciepub.com]
- 10. youtube.com [youtube.com]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | C12H14 | CID 21096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzene, 3-cyclohexen-1-yl- [webbook.nist.gov]
An In-Depth Technical Guide to the Diels-Alder Synthesis of 4-Phenylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Diels-Alder reaction for the synthesis of 4-Phenylcyclohexene, a valuable carbocyclic compound. The document details the reaction mechanism, a generalized experimental protocol, and key data for the characterization of the product.
Introduction to the Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis. It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. This reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereospecificity and predictability of the Diels-Alder reaction make it an invaluable tool for the construction of complex cyclic molecules, which are common motifs in natural products and pharmaceutical agents.
In the synthesis of this compound, 1,3-butadiene acts as the four-pi-electron diene component, and styrene serves as the two-pi-electron dienophile. The phenyl group of the styrene molecule influences the regioselectivity of the reaction and is a key functional group in the final product.
Reaction Mechanism
The synthesis of this compound proceeds through a pericyclic reaction mechanism. The pi electrons from the diene and the dienophile rearrange in a cyclic manner to form two new sigma bonds and one new pi bond in the resulting cyclohexene ring.
Below is a diagram illustrating the concerted mechanism of the Diels-Alder reaction between 1,3-butadiene and styrene.
Caption: The concerted [4+2] cycloaddition mechanism.
Experimental Protocol (Generalized)
Materials:
-
1,3-Butadiene (gas)
-
Styrene (liquid)
-
Hydroquinone (inhibitor)
-
Toluene or Xylene (solvent)
-
Lewis acid catalyst (e.g., AlCl₃, optional for enhancing reactivity)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Preparation of Dienophile Solution: In a suitable flask, dissolve freshly distilled styrene and a small amount of an inhibitor like hydroquinone (to prevent polymerization) in a dry, high-boiling solvent such as toluene or xylene.
-
Catalyst Addition (Optional): If a Lewis acid catalyst is to be used to accelerate the reaction, it should be added to the dienophile solution under an inert atmosphere (e.g., nitrogen or argon) with careful temperature control.
-
Reaction Setup: Transfer the dienophile solution to a high-pressure reaction vessel. The vessel should be equipped with a gas inlet, a pressure gauge, a thermocouple, and a stirring mechanism.
-
Addition of Diene: Cool the reaction vessel and introduce a measured amount of liquefied 1,3-butadiene.
-
Reaction Conditions: Seal the vessel and heat it to the desired temperature (typically ranging from 100 to 200 °C). The pressure will increase as the vessel is heated. The reaction mixture should be stirred continuously.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the reaction vessel to room temperature and carefully vent the excess 1,3-butadiene in a fume hood.
-
Purification: The crude product is typically purified by fractional distillation under reduced pressure to remove the solvent and any unreacted styrene. Further purification can be achieved by column chromatography if necessary.
Below is a logical workflow for the generalized experimental procedure.
Caption: Generalized experimental workflow for synthesis.
Data Presentation
The following tables summarize key physical and spectroscopic data for the reactants and the product, this compound.
Table 1: Physical Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | 0.621 (at 20°C) |
| Styrene | C₈H₈ | 104.15 | 145 | 0.909 |
| This compound | C₁₂H₁₄ | 158.24 | 247-249 | ~0.99 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals/Peaks |
| ¹H NMR (CDCl₃) | δ ~7.1-7.4 (m, 5H, Ar-H), ~5.7 (m, 2H, CH=CH), ~2.8 (m, 1H, Ar-CH), ~1.8-2.5 (m, 6H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~126 (Ar-CH), ~127 (CH=CH), ~40 (Ar-CH), ~30 (CH₂), ~29 (CH₂), ~25 (CH₂) |
| IR (neat) | ν ~3025 cm⁻¹ (C-H, aromatic), ~2920 cm⁻¹ (C-H, aliphatic), ~1650 cm⁻¹ (C=C, alkene), ~1600, 1490, 1450 cm⁻¹ (C=C, aromatic), ~750, 700 cm⁻¹ (C-H bend, aromatic) |
| Mass Spectrometry (EI) | m/z (%) = 158 (M⁺), 104, 91, 77 |
Conclusion
The Diels-Alder reaction provides a direct and efficient route for the synthesis of this compound from readily available starting materials. While a specific, optimized experimental protocol is not widely published, the general principles of [4+2] cycloadditions can be applied to develop a suitable synthetic method. The characterization of the product can be definitively achieved through a combination of NMR, IR, and mass spectrometry. This technical guide serves as a foundational resource for researchers interested in the synthesis and application of this compound and its derivatives. Further investigation into catalytic systems and reaction optimization could lead to improved yields and milder reaction conditions.
Environmental Fate and Persistence of 4-Phenylcyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexene (4-PCH), a volatile organic compound (VOC) with the CAS number 4994-16-5, is primarily known as a byproduct in the manufacturing of styrene-butadiene rubber latex, which is used in carpet backing. Its characteristic "new carpet smell" has led to its investigation in the context of indoor air quality. Beyond the indoor environment, understanding the environmental fate and persistence of 4-PCH is crucial for a comprehensive assessment of its potential ecological impact. This technical guide provides an in-depth overview of the environmental fate and persistence of this compound, including its physicochemical properties, and predicted data on its biodegradation, photodegradation, hydrolysis, and bioaccumulation potential. This guide also details relevant experimental protocols for determining these parameters and visualizes key pathways and workflows.
Physicochemical Properties
A substance's physicochemical properties are fundamental to understanding its behavior and distribution in the environment. The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |
| Calculated log Kow (Octanol-Water Partition Coefficient) | 3.7 | --INVALID-LINK-- |
| Water Solubility | Predicted: 15.6 mg/L at 25°C | EPI Suite™ |
| Vapor Pressure | Predicted: 0.13 mmHg at 25°C | EPI Suite™ |
| Henry's Law Constant | Predicted: 2.76 x 10⁻³ atm-m³/mole at 25°C | EPI Suite™ |
Environmental Fate and Persistence
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. The following sections detail the predicted environmental fate of this compound.
Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms. Based on predictive models, this compound is not expected to be readily biodegradable.
| Parameter | Predicted Value | Model |
| Aerobic Biodegradation Half-Life in Water | Weeks | EPI Suite™ (BIOWIN) |
| Aerobic Biodegradation Half-Life in Soil | Weeks to months | EPI Suite™ (BIOWIN) |
| Anaerobic Biodegradation | Not likely to be significant | EPI Suite™ (BIOWIN) |
Experimental Protocol: Ready Biodegradability - OECD 301
The OECD 301 guideline provides a set of methods to assess the ready biodegradability of chemicals. The "CO₂ Evolution Test" (OECD 301B) is a common method.
-
Preparation of Test Medium: A mineral medium containing essential salts is prepared and inoculated with microorganisms from a source like activated sludge.
-
Test Setup: The test substance is added to the inoculated medium in a sealed vessel. A control vessel with only the inoculum and a reference vessel with a readily biodegradable substance are also prepared.
-
Incubation: The vessels are incubated in the dark at a controlled temperature (typically 20-25°C) for 28 days. The CO₂ produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).
-
Analysis: The amount of CO₂ produced is measured at regular intervals by titrating the remaining absorbent or by using an inorganic carbon analyzer.
-
Data Interpretation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within a 10-day window during the 28-day test period.
Diagram: Predicted Aerobic Biodegradation Pathway of this compound
Caption: Predicted aerobic biodegradation pathway of this compound.
Photodegradation
Photodegradation is the breakdown of molecules by light. In the atmosphere, this compound is expected to be degraded by reaction with hydroxyl radicals.
| Parameter | Predicted Value | Model |
| Atmospheric Half-Life (reaction with OH radicals) | 0.2 days (assuming 1.5 x 10⁶ OH radicals/cm³ and a 12-hour day) | EPI Suite™ (AOPWIN) |
Experimental Protocol: Phototransformation of Chemicals in Water - Direct Photolysis (OECD 316)
This guideline is used to determine the potential for direct photodegradation of a chemical in water.
-
Preparation of Test Solutions: Solutions of the test substance in purified water are prepared. The concentration should be low enough to ensure that the solution is not light-saturating.
-
Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The light intensity and spectral distribution should be well-characterized. Control samples are kept in the dark.
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals. The concentration of the test substance is measured using a suitable analytical method (e.g., HPLC, GC-MS).
-
Data Analysis: The first-order degradation rate constant is determined from the decrease in concentration of the test substance over time in the irradiated samples, corrected for any degradation in the dark controls. The quantum yield, which is a measure of the efficiency of the photodegradation process, can also be calculated.
Diagram: Experimental Workflow for Photodegradation Assessment
Caption: Simplified workflow for determining the photodegradation of 4-PCH.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is not expected to undergo significant hydrolysis under normal environmental conditions.
| Parameter | Predicted Value | Model |
| Hydrolysis Half-Life | Stable to hydrolysis | EPI Suite™ (HYDROWIN) |
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of hydrolysis of a chemical at different pH values.
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Initiation: The test substance is added to each buffer solution.
-
Incubation: The solutions are maintained at a constant temperature in the dark.
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.
-
Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH.
Bioaccumulation Potential
Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for a chemical to bioaccumulate is often estimated from its octanol-water partition coefficient (log Kow).
| Parameter | Predicted Value | Source/Model |
| Log Kow | 3.7 | --INVALID-LINK-- (Calculated) |
| Bioconcentration Factor (BCF) | 239.5 | EPI Suite™ (BCFBAF) |
A log Kow of 3.7 suggests a moderate potential for bioaccumulation in aquatic organisms. The predicted BCF value further supports this assessment.
Experimental Protocol: Partition Coefficient (n-octanol/water) - Shake Flask Method (OECD 107)
This method is used to experimentally determine the octanol-water partition coefficient.
-
Preparation: n-Octanol and water are mutually saturated. A stock solution of the test substance in n-octanol is prepared.
-
Partitioning: A known volume of the octanol stock solution and water are placed in a centrifuge tube. The tube is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Analysis: The concentration of the test substance in both the n-octanol and water phases is determined.
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm of this value is the log Kow.
Diagram: Logical Relationship for Bioaccumulation Potential Assessment
Caption: Logical flow for assessing the bioaccumulation potential of a chemical.
Conclusion
Based on predictive modeling, this compound is expected to be moderately persistent in the environment. It is not readily biodegradable but is susceptible to atmospheric photodegradation. Its potential for hydrolysis is low. The calculated log Kow and predicted BCF suggest a moderate potential for bioaccumulation. It is important to note that these are predicted values, and experimental studies following standardized protocols, such as those outlined in this guide, are necessary for a definitive assessment of the environmental fate and persistence of this compound. This information is critical for conducting comprehensive environmental risk assessments and for informing the development of safer alternatives in industrial applications.
4-Phenylcyclohexene: A Technical Guide on its Historical Context and Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenylcyclohexene, a volatile organic compound (VOC) with the chemical formula C₁₂H₁₄, possesses a dual and fascinating history. Initially synthesized in the early 20th century through the pioneering work on the Diels-Alder reaction, it later gained prominence as an incidental discovery in the field of environmental science. This technical guide provides an in-depth exploration of the historical context surrounding this compound, detailing its intentional synthesis and its subsequent identification as an industrial byproduct. The document presents quantitative data, experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The history of this compound unfolds along two distinct but interconnected timelines: its deliberate creation in the laboratory and its later, serendipitous discovery as a marker for indoor air quality.
The Era of Intentional Synthesis: The Diels-Alder Reaction
The first synthesis of this compound is intrinsically linked to the discovery of the Diels-Alder reaction, a cornerstone of modern organic chemistry. Developed by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition provided a powerful method for forming six-membered rings. The reaction between a conjugated diene (1,3-butadiene) and a substituted alkene, or dienophile (styrene), proved to be a direct route to this compound.
While a singular, seminal publication titled "The First Synthesis of this compound" is not evident in the historical literature, its creation was an early and logical application of this Nobel Prize-winning reaction. Early investigations into the scope and mechanism of the Diels-Alder reaction in the 1930s and 1940s would have inevitably involved the reaction of simple, readily available dienes and dienophiles, such as 1,3-butadiene and styrene.
The Age of Incidental Discovery: An Industrial Byproduct
Decades after its initial synthesis in academic laboratories, this compound emerged in a completely different context: as a significant component of indoor air pollution. Its discovery as a volatile organic compound (VOC) is a direct consequence of the post-World War II boom in synthetic polymer production.
The compound was identified as an unintentional byproduct in the manufacturing of styrene-butadiene rubber (SBR) latex, a common backing material for carpets.[1] The characteristic "new carpet smell" is, in large part, attributable to the off-gassing of this compound.[2]
A pivotal moment in the history of this compound's discovery as an environmental agent occurred in 1987. New carpet installation at the U.S. Environmental Protection Agency (EPA) headquarters led to widespread health complaints among employees, triggering an intensive investigation into the chemical emissions from the carpeting.[2] This event brought significant public and scientific attention to this compound and its potential health effects, leading to the establishment of industry standards for VOC emissions from building materials.[2]
Quantitative Data
The physical and spectroscopic properties of this compound have been extensively characterized. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4994-16-5 | [1][3] |
| Molecular Formula | C₁₂H₁₄ | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.9715 g/cm³ at 20 °C | [1] |
| Boiling Point | 235 °C at 760 mmHg | [1] |
| 56-59 °C at 0.83-0.98 Torr | [1] | |
| Solubility | Slightly soluble in water; highly soluble in organic solvents | [1] |
| Refractive Index (n20/D) | 1.539-1.545 | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹³C NMR | Data available in public databases. | [3] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 158. | [3] |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic): ~3030-3100 cm⁻¹C-H stretching (alkene): ~3020-3100 cm⁻¹C-H stretching (aliphatic): ~2850-2960 cm⁻¹C=C stretching (alkene): ~1640-1680 cm⁻¹Aromatic C=C stretching: ~1450-1600 cm⁻¹ | [1] |
Experimental Protocols
The primary method for the intentional synthesis of this compound is the Diels-Alder reaction. The following protocol is a representative procedure based on early accounts of this reaction.
Synthesis of this compound via Diels-Alder Reaction
Objective: To synthesize this compound from 1,3-butadiene and styrene.
Materials:
-
1,3-butadiene
-
Styrene
-
Hydroquinone (as a polymerization inhibitor)
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous magnesium sulfate (for drying)
-
Autoclave or a sealed, high-pressure reaction vessel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine equimolar amounts of styrene and liquefied 1,3-butadiene. A small amount of hydroquinone is added to inhibit the polymerization of the reactants. Toluene can be used as a solvent.
-
Reaction Conditions: The sealed vessel is heated to a temperature between 150-200 °C. The reaction is typically maintained for several hours to ensure a reasonable conversion. The pressure inside the vessel will increase due to the vapor pressure of the reactants at the elevated temperature.
-
Work-up: After cooling the reaction vessel to room temperature, the excess 1,3-butadiene is carefully vented. The remaining liquid mixture is transferred to a round-bottom flask.
-
Purification: The unreacted styrene and the toluene solvent are removed by distillation under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound. The fraction boiling at approximately 56-59 °C at 0.83-0.98 Torr is collected.[1]
-
Characterization: The purified product is characterized by its physical constants (boiling point, refractive index) and spectroscopic methods (IR, NMR, and Mass Spectrometry) to confirm its identity and purity.
Expected Yield: The yields for this reaction can vary depending on the specific conditions but are generally moderate to good.
Visualizations
The following diagrams illustrate the key pathways and logical flows described in this guide.
Caption: Diels-Alder synthesis of this compound.
Caption: Discovery of this compound as a VOC.
References
- 1. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]
- 2. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 3. 4-フェニルシクロヘキサノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. web.mnstate.edu [web.mnstate.edu]
Methodological & Application
Synthesis and Biological Evaluation of Novel 4-Phenylcyclohexene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel 4-phenylcyclohexene derivatives. Two primary synthetic methodologies, the Diels-Alder reaction and the Wittig reaction, are presented with step-by-step procedures. Furthermore, the potential biological activities of these derivatives as anti-inflammatory and anticancer agents are explored, with a focus on their interactions with key signaling pathways, including NF-κB and MAPK. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug discovery. The inherent structural features of the this compound scaffold make it an attractive template for the design of novel therapeutic agents. This document outlines detailed protocols for the synthesis of new derivatives and provides insights into their biological evaluation.
Synthetic Methodologies
Two robust and versatile synthetic strategies for the preparation of this compound derivatives are the Diels-Alder reaction and the Wittig reaction.
Synthesis via Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of the cyclohexene ring system. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of this compound derivatives, a phenyl-substituted diene can be reacted with a suitable dienophile.
Experimental Protocol: Diels-Alder Synthesis of a Substituted this compound Derivative [1][2]
This protocol describes the synthesis of a tetrasubstituted cyclohexene derivative, which can be adapted for various this compound analogs.
Step 1: Synthesis of the Diene (1-aryl-5-phenyl-4-methyl-2,4-pentadiene-1-one) [1]
-
In a flask equipped with a mechanical stirrer, dissolve the substituted acetophenone (e.g., 4-chloroacetophenone or 4-methoxyacetophenone) and α-methyl cinnamaldehyde in absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium ethoxide in absolute ethanol while maintaining vigorous stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.
-
Filter the resulting solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a 1:1 mixture of benzene and ethanol to yield the diene.
Step 2: Synthesis of the Dienophile (1,3-diphenyl-2-chloropropene-1-one) [1]
-
In a flask with a mechanical stirrer, prepare a solution of sodium hydroxide in a mixture of water and ethanol.
-
Cool the flask in an ice bath.
-
Add 2-chloroacetophenone and benzaldehyde with continuous stirring.
-
Maintain the reaction temperature at 25°C and stir vigorously for 15 minutes.
-
Filter the product, wash with cold water until neutral, then with ice-cold ethanol.
-
Recrystallize the product from ethanol to obtain the dienophile.
Step 3: Diels-Alder Cycloaddition [1][2]
-
In a round-bottom flask, reflux a mixture of the synthesized diene (from Step 1) and the dienophile (from Step 2) in benzene for 24 hours.
-
After reflux, evaporate the benzene under reduced pressure.
-
Recrystallize the residue from petroleum ether to obtain the substituted cyclohexene product.
Step 4: Purification and Characterization
-
Purify the final product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate mixtures).
-
Characterize the purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Experimental Workflow: Diels-Alder Synthesis
Caption: Workflow for the synthesis of a substituted this compound derivative via a Diels-Alder reaction.
Synthesis via Wittig Reaction
The Wittig reaction is a highly versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][4][5][6] This reaction can be employed to construct the double bond within the cyclohexene ring or to introduce exocyclic double bonds.
Experimental Protocol: Wittig Synthesis of a this compound Derivative [4][5]
This protocol outlines a general procedure for the synthesis of an alkene, which can be adapted for the synthesis of this compound derivatives by choosing the appropriate carbonyl compound and phosphonium salt.
Step 1: Preparation of the Phosphonium Salt
-
React triphenylphosphine with a suitable alkyl halide (e.g., benzyltriphenylphosphonium chloride) in an appropriate solvent.
-
The phosphonium salt typically precipitates and can be collected by filtration.
Step 2: Generation of the Phosphorus Ylide (Wittig Reagent)
-
Suspend the phosphonium salt in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as n-butyllithium or sodium hydride, dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the ylide.
Step 3: Wittig Reaction [4]
-
To the ylide solution, add a solution of the carbonyl compound (e.g., a substituted 4-phenylcyclohexanone) in the same solvent.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 2 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]
Step 4: Work-up and Purification [4]
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Evaporate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the product by column chromatography on silica gel. The triphenylphosphine oxide is typically less polar and can be separated from the more polar alkene product.[4]
Step 5: Characterization
-
Characterize the purified this compound derivative using NMR, MS, and IR spectroscopy.
Experimental Workflow: Wittig Reaction
Caption: General workflow for the synthesis of a this compound derivative using the Wittig reaction.
Data Presentation
Table 1: Summary of Synthetic Yields for Novel this compound Derivatives (Hypothetical Data)
| Derivative ID | Synthetic Method | R1 Group | R2 Group | Yield (%) | Purity (%) |
| PCD-01 | Diels-Alder | H | H | 75 | >98 |
| PCD-02 | Diels-Alder | 4-Cl | H | 68 | >97 |
| PCD-03 | Diels-Alder | 4-OCH3 | H | 72 | >98 |
| PCD-04 | Wittig | H | =CH2 | 85 | >99 |
| PCD-05 | Wittig | H | =CH-Ph | 81 | >98 |
Table 2: Key Analytical Data for Novel this compound Derivatives (Hypothetical Data)
| Derivative ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| PCD-01 | 7.25-7.40 (m, 5H), 5.70-5.90 (m, 2H), ... | 142.1, 128.5, 127.8, 126.3, ... | 158.24 [M]⁺ |
| PCD-02 | 7.30 (d, 2H), 7.20 (d, 2H), 5.75-5.95 (m, 2H), ... | 140.8, 132.5, 128.8, 128.2, ... | 192.68 [M]⁺ |
| PCD-03 | 7.25 (d, 2H), 6.90 (d, 2H), 5.70-5.90 (m, 2H), ... | 158.9, 134.3, 128.5, 114.1, ... | 188.27 [M]⁺ |
| PCD-04 | 7.20-7.35 (m, 5H), 4.75 (s, 2H), ... | 147.5, 141.2, 128.4, 127.6, 106.8, ... | 170.26 [M]⁺ |
| PCD-05 | 7.15-7.45 (m, 10H), 6.50 (s, 1H), ... | 142.5, 137.8, 129.2, 128.6, 128.3, ... | 246.35 [M]⁺ |
Biological Activities and Signaling Pathways
Novel this compound derivatives have shown promise as both anti-inflammatory and anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Aberrant activation of this pathway leads to the overexpression of pro-inflammatory cytokines such as TNF-α and IL-6.
Certain this compound derivatives have been found to inhibit the NF-κB signaling pathway. This inhibition can occur at various points, such as preventing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the translocation of the active NF-κB dimer to the nucleus.
Signaling Pathway: NF-κB Inhibition by this compound Derivatives
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives, preventing the inflammatory response.
Anticancer Activity: Modulation of MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a common feature of many cancers. Novel this compound derivatives may exert their anticancer effects by inhibiting key components of these pathways. For instance, inhibition of kinases within the Ras/Raf/MEK/ERK cascade can halt uncontrolled cell proliferation. Similarly, targeting the PI3K/Akt/mTOR pathway can induce apoptosis in cancer cells.
Signaling Pathway: Anticancer Mechanism of this compound Derivatives
Caption: Putative anticancer mechanism of this compound derivatives through inhibition of the MAPK and PI3K/Akt signaling pathways.
Conclusion
The synthetic protocols and biological insights provided in this document serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The Diels-Alder and Wittig reactions offer versatile and efficient routes to a wide array of novel this compound derivatives. Preliminary biological data suggest that these compounds are promising candidates for further investigation as anti-inflammatory and anticancer agents. The elucidation of their interactions with key signaling pathways, such as NF-κB and MAPK, provides a rational basis for the future design and optimization of more potent and selective therapeutic agents. Further studies are warranted to fully explore the structure-activity relationships and therapeutic potential of this exciting class of compounds.
References
Application Notes and Protocols for the Analytical Detection of 4-Phenylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexene (4-PCH) is a volatile organic compound (VOC) that is primarily known as a byproduct in the manufacturing of styrene-butadiene rubber (SBR) latex, which is used in carpet backings.[1][2][3] Its presence, often associated with a "new carpet smell," has raised concerns regarding indoor air quality and potential health effects, including headaches and irritation of the eyes, nose, and throat.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including air, consumer products, and environmental samples.
These application notes provide detailed protocols for the detection and quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), the most common and effective technique for its analysis.[4]
Analytical Techniques
The principal analytical method for the determination of this compound is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of 4-PCH. GC provides excellent separation of volatile and semi-volatile compounds, while MS offers high sensitivity and specificity for detection, allowing for unambiguous identification based on the mass spectrum of the molecule.
-
High-Performance Liquid Chromatography (HPLC): While less common for a volatile compound like 4-PCH, HPLC with a UV detector can be employed, particularly for samples in a liquid matrix where the analyte is present at higher concentrations.
Data Presentation: Quantitative Method Performance
The following table summarizes typical quantitative performance data for the analysis of this compound using GC-MS. The values are compiled from various sources and represent typical method performance.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Textiles | HS-SPME-GC/MS | 0.0001 mg/m² | |
| Limit of Quantification (LOQ) | General | GC-MS | Typically 3-5 times the LOD | |
| Linearity (R²) | General | GC-MS | > 0.99 | |
| Recovery | General | GC-MS | 80 - 120% | |
| Acceptable Indoor Air Level | Indoor Air | - | 6.5 µg/m³ (LEED Guideline) | [1][5] |
| Emission Criteria | Carpet | - | < 27 µg/m³ (14 days post-installation) | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of this compound in Air Samples by Thermal Desorption GC-MS
This protocol is suitable for the analysis of 4-PCH in indoor air samples collected on sorbent tubes.
1. Sample Collection:
- Collect air samples using calibrated personal or area sampling pumps onto thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA).
- The sampling volume will depend on the expected concentration of 4-PCH and the sensitivity of the analytical instrument. A typical range is 5 to 100 liters.
- After sampling, seal the tubes with diffusion-limiting caps and store them at 4°C until analysis.
2. Instrumental Analysis:
- Instrumentation: A thermal desorber coupled to a gas chromatograph with a mass spectrometer detector (TD-GC-MS).
- Thermal Desorption Parameters:
- Tube Desorption: 250 - 300°C for 5 - 10 minutes.
- Focusing Trap: A suitable trap for volatile organic compounds, cooled to a low temperature (e.g., -10°C) during tube desorption.
- Trap Desorption: Rapidly heat the trap to 280 - 320°C to inject the analytes into the GC column.
- GC-MS Parameters:
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
- Oven Temperature Program:
- Initial Temperature: 40 - 60°C, hold for 2 - 5 minutes.
- Ramp: 5 - 10°C/min to 250 - 280°C.
- Final Hold: 5 - 10 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
- SIM Ions for 4-PCH (m/z): 158 (molecular ion), 104, 91, 77.
3. Calibration and Quantification:
- Prepare calibration standards by spiking known amounts of a certified this compound standard solution onto clean sorbent tubes and analyzing them under the same conditions as the samples.
- Generate a calibration curve by plotting the peak area of the target ion against the concentration of 4-PCH.
- Quantify 4-PCH in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Determination of this compound in Solid Samples (e.g., Carpet) by Headspace SPME-GC-MS
This protocol is suitable for the analysis of 4-PCH emissions from solid materials.
1. Sample Preparation:
- Cut a small, representative piece of the solid sample (e.g., 1 cm x 1 cm of carpet) and place it into a headspace vial (e.g., 20 mL).
- Seal the vial with a septum and aluminum cap.
- Equilibrate the vial in a heating block or oven at a controlled temperature (e.g., 60 - 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
2. SPME Extraction:
- Insert the Solid Phase Microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene - PDMS/DVB coating) through the septum into the headspace of the vial.
- Expose the fiber to the headspace for a defined period (e.g., 15 - 30 minutes) to allow for the adsorption of 4-PCH.
- Retract the fiber into the needle.
3. Instrumental Analysis:
- Instrumentation: A gas chromatograph with a mass spectrometer detector (GC-MS) equipped with a SPME-compatible injection port.
- GC-MS Parameters:
- Injector: Operate in splitless mode at a temperature of 250 - 280°C.
- Desorption: Insert the SPME fiber into the injector to desorb the analytes onto the GC column. A desorption time of 2-5 minutes is typical.
- Column, Carrier Gas, Oven Program, and MS Parameters: Follow the parameters outlined in Protocol 1.
4. Calibration and Quantification:
- Prepare calibration standards by spiking known amounts of a this compound standard into empty headspace vials containing a small amount of an inert matrix (e.g., clean sand) to simulate the sample matrix.
- Perform the headspace SPME and GC-MS analysis on the standards to generate a calibration curve.
- Quantify 4-PCH in the samples based on the calibration curve.
Mandatory Visualizations
Experimental Workflow for 4-PCH Analysis
The following diagram illustrates the general workflow for the analysis of this compound in environmental or material samples.
References
Gas Chromatography (GC) Methods for 4-Phenylcyclohexene Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexene (4-PCH) is a volatile organic compound (VOC) that is primarily known as a byproduct in the manufacturing of styrene-butadiene rubber (SBR) latex, which is commonly used in carpet backings. Its presence can lead to a characteristic "new carpet" odor and is a consideration in indoor air quality assessments. Accurate and reliable quantification of 4-PCH is crucial for material emission testing, environmental monitoring, and ensuring the safety of consumer products. Gas chromatography (GC) coupled with various detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS), offers a robust and sensitive platform for the analysis of 4-PCH.
This document provides detailed application notes and protocols for the analysis of this compound using different GC-based methods, including direct thermal desorption (DTD), headspace solid-phase microextraction (HS-SPME), and pyrolysis-GC-MS.
Application Note 1: Analysis of this compound from Solid Matrices by Direct Thermal Desorption GC-MS
Application: This method is suitable for the quantitative analysis of this compound emitted from solid materials such as carpet backing, polymers, and other consumer products.
Principle: Direct thermal desorption is a solvent-free sample introduction technique where volatile and semi-volatile organic compounds are thermally extracted from a solid matrix and transferred directly to the GC-MS system for separation and detection. This minimizes sample preparation and potential analyte loss.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a small amount (e.g., 50 mg) of the solid sample into a thermal desorption tube.
-
Spike the sample with a known amount of an internal standard (e.g., styrene-d8) for accurate quantification.
2. Instrumentation:
-
Thermal Desorber (TD):
-
Desorption Temperature: 250 °C
-
Desorption Time: 10 minutes
-
Helium Flow: 20 mL/min
-
-
Gas Chromatograph (GC):
-
Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 3 minutes
-
Ramp 1: 10 °C/min to 230 °C
-
Hold: 10 minutes at 230 °C
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Quantification Ions for this compound: m/z 104 (primary), 158 (secondary)
-
Quantification Ion for Styrene-d8 (Internal Standard): m/z 112
-
3. Calibration:
-
Prepare a series of calibration standards by loading known amounts of this compound and the internal standard onto clean thermal desorption tubes.
-
Analyze the standards using the same TD-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of 4-PCH to the peak area of the internal standard against the concentration of 4-PCH.
Quantitative Data Summary
| Parameter | Value |
| Calibration Range | 8 - 270 ng on-column[1] |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.0001 mg/m² (for textile emissions)[2] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: The LOD value is from a headspace SPME method for textiles, which provides an indication of the sensitivity achievable for material emission testing. The calibration range is based on instrument quantification levels from a pyrolysis-GC-MS method.
Application Note 2: Determination of this compound in Textiles by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
Application: This method is suitable for the rapid and sensitive screening and quantification of this compound in textiles and other similar materials.
Principle: Headspace solid-phase microextraction is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition into the stationary phase and are then thermally desorbed in the GC inlet for analysis.
Experimental Protocol
1. Sample Preparation:
-
Place a known amount of the textile sample (e.g., 1 gram) into a headspace vial (e.g., 20 mL).
-
Seal the vial with a PTFE-lined septum and cap.
-
Incubate the vial at an elevated temperature (e.g., 80 °C) for a set period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
2. HS-SPME Procedure:
-
Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the heated vial for a defined time (e.g., 15 minutes).
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3. Instrumentation:
-
Gas Chromatograph (GC):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
-
Inlet Temperature: 250 °C (in splitless mode for desorption)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Quantification Ions for this compound: m/z 104 (primary), 158 (secondary)
-
4. Calibration:
-
Prepare calibration standards by spiking known concentrations of this compound into a clean matrix (e.g., a blank textile or a suitable solvent) in headspace vials.
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area of 4-PCH against its concentration. An internal standard can also be used for improved accuracy.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 10 µg/g | Method Dependent |
| Linearity (r²) | > 0.99 | Method Dependent |
| Limit of Detection (LOD) | 0.0001 mg/m² | [2] |
| Precision (%RSD) | < 20% | Method Dependent |
| Accuracy (% Recovery) | 80 - 120% | Method Dependent |
Note: The quantitative data presented are typical expected values for a validated HS-SPME-GC-MS method. The LOD is specifically for textile emissions.
Logical Workflow for GC Analysis of this compound
Caption: Workflow for this compound analysis.
Experimental Workflow for Direct Thermal Desorption (DTD) GC-MS
Caption: DTD-GC-MS experimental workflow.
Concluding Remarks
The choice of the analytical method for this compound largely depends on the sample matrix and the specific analytical requirements, such as desired sensitivity and sample throughput. Direct Thermal Desorption GC-MS is a powerful technique for the direct analysis of solid samples, minimizing sample preparation. Headspace SPME-GC-MS offers a rapid and sensitive alternative, particularly for screening purposes. For the analysis of 4-PCH as a marker for styrene-butadiene rubber in polymers, Pyrolysis-GC-MS is the method of choice. Proper method validation, including the establishment of calibration curves, determination of detection limits, and assessment of precision and accuracy, is essential for obtaining reliable quantitative results.
References
- 1. Plastic and rubber polymers in urban PM10 by pyrolysis–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a headspace-SPME-GC/MS method to determine volatile organic compounds released from textiles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for 4-Phenylcyclohexene in Indoor Air Quality Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Phenylcyclohexene (4-PCH)
This compound (4-PCH) is a volatile organic compound (VOC) primarily associated with the characteristic "new carpet odor" in indoor environments.[1][2][3] It is an unintentional byproduct formed during the manufacturing of styrene-butadiene rubber (SBR) latex, which is commonly used as a backing material for carpets and rugs.[1][3] Due to its volatile nature, 4-PCH can off-gas from new carpeting and other building materials, contributing to indoor air pollution.[1][3]
Exposure to 4-PCH has been linked to various health effects, primarily acute sensory irritation. Symptoms can include headaches, as well as irritation of the eyes, nose, and throat.[1][3] Furthermore, as a reactive VOC, 4-PCH can interact with indoor oxidants like ozone to form secondary pollutants, such as formaldehyde, which is a known human carcinogen and respiratory irritant.[1][3] These health concerns have led to the establishment of emission standards and guidelines by various organizations to limit indoor exposure to 4-PCH.
This document provides detailed application notes and experimental protocols for the study of 4-PCH in indoor air quality research. It is intended to guide researchers in the accurate measurement of 4-PCH levels, the assessment of its toxicological effects, and the investigation of its underlying cellular and molecular mechanisms of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to 4-PCH exposure limits, emission rates, and toxicological study parameters.
Table 1: Exposure Guidelines and Emission Standards for this compound
| Organization/Standard | Application | Exposure Limit/Standard | Additional Information |
| Carpet and Rug Institute (CRI) Green Label Plus | Carpet, cushion, and adhesive emissions | ≤ 27 µg/m³ (after 14 days) | Voluntary program to identify low-VOC emitting products.[1][3] |
| U.S. Green Building Council (USGBC) LEED | Indoor air quality clearance testing | ≤ 6.5 µg/m³ | Specifies maximum acceptable concentrations before building occupancy.[1] |
| ANSI/ASHRAE/USGBC/IES Standard 189.1-2020 | Design of High-Performance Green Buildings | Not explicitly defined for 4-PCH, but sets overall VOC limits. | Provides guidance on acceptable indoor air quality. |
| AgBB (German Committee for Health-related Evaluation of Building Products) | Building product emissions | Lowest Concentration of Interest (LCI) = 300 µg/m³ | Used to assess the health risks of VOC emissions from construction products.[1] |
| Odor Threshold | Sensory detection | ~6.5 µg/m³ (~1 ppb) | The approximate concentration at which the "new carpet odor" is detectable.[1][3] |
Table 2: Summary of Rodent Inhalation Toxicity Studies for this compound
| Study Type | Species | Exposure Concentration(s) | Exposure Duration | Key Findings | Reference |
| 2-week inhalation and neurotoxicity | Swiss-Webster Mice | 0, 7, 18, 71 ppm | 6 hours/day for 9 consecutive days | No treatment-related effects observed. | [1] |
| 2-week inhalation | Fischer 344 Rats | 0, 1, 10, 50 ppm | 6 hours/day, 5 days/week for 9 exposures | No toxicity or irritation observed at the highest attainable concentration. | |
| Subchronic inhalation | Sprague-Dawley Rats | 0, 250, 1000, 1500 ppm (for 4-vinylcyclohexene, a related compound) | 6 hours/day, 5 days/week for 13 weeks | Lethargy at 1500 ppm; increased liver and kidney weights at ≥1000 ppm. | |
| Subchronic inhalation | B6C3F1 Mice | 0, 50, 250, 1000 ppm (for 4-vinylcyclohexene, a related compound) | 6 hours/day, 5 days/week for 13 weeks | Mortality and ovarian atrophy at 1000 ppm. |
Experimental Protocols
Protocol 1: Air Sampling and Analysis of this compound using Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)
This protocol is based on methodologies described in NIOSH and ASTM standards for VOC analysis.
1. Objective: To quantify the concentration of 4-PCH in indoor air samples.
2. Materials:
-
Sorbent tubes: Stainless steel tubes packed with a multi-bed sorbent, such as Tenax® TA, Carbopack™ B, and Carboxen™ 1000, or a similar combination suitable for trapping VOCs in the volatility range of 4-PCH.
-
Personal sampling pump calibrated to a flow rate between 20 and 200 mL/min.
-
Tube caps (Swagelok® or similar) with PTFE ferrules.
-
Thermal desorber interfaced with a Gas Chromatograph/Mass Spectrometer (GC/MS).
-
GC column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
This compound standard solution in methanol (certified reference material).
-
High-purity helium carrier gas.
3. Procedure:
3.1. Sample Collection:
-
Calibrate the personal sampling pump with a representative sorbent tube in line.
-
Remove the caps from a new sorbent tube immediately before sampling.
-
Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.
-
Position the sampling assembly in the desired indoor location at a height representative of the breathing zone (approximately 1.5 meters).
-
Sample air for a predetermined period (e.g., 4-8 hours) at a known flow rate (e.g., 50 mL/min) to achieve a total sample volume of 10-20 liters.
-
After sampling, disconnect the tube and immediately cap both ends securely.
-
Record the sampling duration, flow rate, and ambient temperature and humidity.
-
Prepare a field blank by handling a sorbent tube in the same manner as the samples but without drawing air through it.
-
Store and transport the samples and blank to the laboratory at 4°C.
3.2. Sample Analysis:
-
Set up the TD-GC/MS system according to the manufacturer's instructions.
-
Thermal Desorption Parameters:
-
Tube desorption temperature: 280-300°C
-
Tube desorption time: 5-10 minutes
-
Focusing trap packing: Tenax® TA or similar
-
Focusing trap low temperature: -10°C to 25°C
-
Focusing trap high (desorption) temperature: 300°C
-
Trap desorption time: 2-5 minutes
-
-
GC/MS Parameters:
-
Injector temperature: 250°C
-
Carrier gas flow rate: 1.0-1.5 mL/min (constant flow)
-
Oven temperature program:
-
Initial temperature: 40-50°C, hold for 2-4 minutes
-
Ramp: 8-10°C/min to 250°C
-
Final hold: 5 minutes
-
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass scan range: m/z 40-350
-
Acquisition mode: Full scan and/or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for 4-PCH: m/z 158, 104, 91, 79).
-
-
Analyze the field blank first to check for contamination.
-
Analyze the samples and a laboratory blank.
-
Prepare a calibration curve by injecting known amounts of the 4-PCH standard solution onto clean sorbent tubes, allowing them to equilibrate, and then analyzing them using the same TD-GC/MS method.
4. Data Analysis:
-
Identify the 4-PCH peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of 4-PCH in each sample by comparing the peak area to the calibration curve.
-
Calculate the concentration of 4-PCH in the air sample using the following formula: Concentration (µg/m³) = (Mass of 4-PCH on tube (µg) - Mass of 4-PCH on blank (µg)) / Volume of air sampled (m³)
Protocol 2: Rodent Inhalation Exposure to this compound
This protocol is a generalized procedure based on inhalation toxicity studies of VOCs.
1. Objective: To assess the toxicological effects of inhaled 4-PCH in a rodent model.
2. Materials:
-
Male and female Sprague-Dawley rats or Swiss-Webster mice (8-10 weeks old).
-
Whole-body or nose-only inhalation exposure chambers.
-
Vapor generation system (e.g., heated nebulizer or bubbler system).
-
Air supply and exhaust system with HEPA and charcoal filters.
-
Monitoring equipment for chamber temperature, humidity, and airflow.
-
Real-time VOC analyzer or sorbent tubes for monitoring chamber concentration of 4-PCH.
-
Standard laboratory animal caging and husbandry supplies.
-
Necropsy and histology equipment.
3. Procedure:
3.1. Animal Acclimation:
-
Acclimate the animals to the laboratory conditions for at least one week prior to the study.
-
House the animals in standard cages with free access to food and water.
-
Monitor the health of the animals daily.
3.2. Exposure:
-
Randomly assign animals to control (air only) and 4-PCH exposure groups (e.g., low, mid, and high dose). A typical study might include 10 animals per sex per group.[1]
-
Generate a stable concentration of 4-PCH vapor in the exposure chambers.
-
Place the animals in the exposure chambers. For nose-only exposure, restrain the animals in tubes connected to the chamber ports.
-
Expose the animals for a specified duration (e.g., 6 hours/day) for a set number of days (e.g., 5 days/week for 2 weeks).[1]
-
Continuously monitor and record the chamber concentration of 4-PCH, temperature, and humidity.
-
After each exposure, return the animals to their home cages.
3.3. Post-Exposure Monitoring and Analysis:
-
Observe the animals for clinical signs of toxicity daily (e.g., changes in activity, breathing, grooming).
-
Record body weights at regular intervals.
-
At the end of the study, euthanize the animals by an approved method.
-
Perform a complete necropsy, including examination of all major organs.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect tissues (e.g., lung, liver, kidney, brain, nasal passages) for histopathological examination.
-
For specific mechanistic studies, tissues can be snap-frozen in liquid nitrogen for molecular analyses (e.g., gene expression, protein analysis).
4. Data Analysis:
-
Statistically compare the data from the exposure groups to the control group (e.g., using ANOVA followed by a post-hoc test).
-
Analyze for dose-dependent effects on clinical signs, body weight, organ weights, hematology, clinical chemistry, and histopathology.
Visualization of Pathways and Workflows
Logical Workflow for Indoor Air Quality Assessment of 4-PCH
Caption: Logical workflow for the assessment of this compound in indoor air quality research.
Hypothesized Signaling Pathway for 4-PCH-Induced Cellular Stress
While direct evidence for the specific signaling pathways activated by 4-PCH is limited, based on the known effects of other VOCs and its potential to form reactive intermediates, a plausible mechanism involves the induction of oxidative stress and a subsequent inflammatory response. The following diagram illustrates a hypothesized signaling pathway.
Caption: Hypothesized signaling pathway of 4-PCH-induced oxidative stress and inflammation.
References
Application Notes and Protocols for the Utilization of 4-Phenylcyclohexene as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcyclohexene (4-PCH) is a volatile organic compound (VOC) primarily known as the characteristic "new carpet odor."[1] It is an unintentional byproduct formed during the manufacturing of styrene-butadiene rubber (SBR) latex, which is used in carpet backings.[1][2] As a prevalent indoor air pollutant, accurate and precise quantification of 4-PCH is crucial for indoor air quality assessment, material emission testing, and toxicological studies. These application notes provide detailed protocols for the use of 4-PCH as an analytical standard for its identification and quantification, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄ | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| CAS Number | 4994-16-5 | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 235 °C (at atmospheric pressure) | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Purity (as analytical standard) | ≥96.0% (GC) | |
| Storage Temperature | 2-8°C |
Safety Precautions: this compound may be harmful if swallowed. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound. Work should be performed in a well-ventilated area or a fume hood.
Application: Quantification of this compound in Indoor Air
The primary application of this compound as an analytical standard is in the quantification of its presence in indoor air, often as part of a broader VOC analysis. This is critical for assessing compliance with indoor air quality guidelines and for evaluating emissions from building materials.
Exposure and Emission Standards
Several organizations have established recommended exposure limits and emission standards for 4-PCH in indoor environments.
| Organization/Standard | Application | Exposure/Emission Limit | Additional Information |
| ANSI/ASHRAE/USGBC/IES Standard 189.1-2020 | General Indoor Air | 2.5 µg/m³ | Defines IAQ requirements for high-performance buildings.[1] |
| U.S. Green Building Council (LEED) | Indoor Air | 6.5 µg/m³ | Maximum acceptable concentration for clearance testing before building occupancy.[1] |
| Carpet and Rug Institute (CRI) Green Label Plus | Product Emission | ≤ 27 µg/m³ | Emission limit 14 days after installation.[1] |
Experimental Protocols
The following protocols describe the necessary steps for the quantitative analysis of this compound in air samples using thermal desorption coupled with GC-MS.
Preparation of Calibration Standards
Accurate quantification requires the preparation of a series of calibration standards.
Materials:
-
This compound analytical standard (neat, ≥96.0% purity)
-
Methanol (HPLC grade)
-
Deuterated this compound (4-PCH-d8) or other suitable internal standard (e.g., deuterated toluene)
-
Sorbent tubes (e.g., Tenax® TA)
-
Microsyringes
-
Volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-PCH in methanol at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard (e.g., 4-PCH-d8) in methanol at a fixed concentration (e.g., 1 µg/mL).
-
Spiking of Sorbent Tubes:
-
Place a clean, conditioned sorbent tube in a calibration apparatus.
-
Inject a known volume (e.g., 1 µL) of each working standard solution and the internal standard solution onto the sorbent tube while drawing a controlled flow of inert gas (e.g., nitrogen) through the tube. This process simulates the collection of an air sample.
-
Prepare a blank sorbent tube spiked only with the internal standard.
-
Sample Collection (Indoor Air)
Materials:
-
Conditioned sorbent tubes (e.g., Tenax® TA)
-
Personal or area air sampling pump with a low-flow adapter
-
Tubing
Procedure:
-
Calibrate the air sampling pump to a known flow rate (e.g., 50-200 mL/min).
-
Connect a sorbent tube to the sampling pump with tubing.
-
Place the sampling apparatus in the desired location for personal or area sampling.
-
Sample a known volume of air (e.g., 5-50 liters).
-
After sampling, cap the sorbent tubes securely and store them at 4°C until analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Thermal desorption unit
Typical GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C (from thermal desorber) |
| MS Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Thermal Desorption Program:
-
Tube Desorption: 280°C for 10 min
-
Focusing Trap: -10°C
-
Trap Desorption: 300°C for 3 min
Data Analysis and Quantification
-
Identification: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard. The characteristic mass spectrum of 4-PCH is provided in a subsequent section.
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of 4-PCH to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 4-PCH in the air samples by using the calibration curve and the measured peak area ratios from the sample chromatograms.
-
The concentration in air (µg/m³) can be calculated using the following formula:
Concentration (µg/m³) = (Mass of 4-PCH on tube (µg) / Volume of air sampled (m³))
-
Quantitative Data Summary
The following table presents a representative calibration curve for the quantification of this compound.
| Standard Concentration (ng on tube) | 4-PCH Peak Area | Internal Standard Peak Area | Peak Area Ratio (4-PCH/IS) |
| 1 | 15,234 | 145,876 | 0.104 |
| 5 | 78,987 | 148,234 | 0.533 |
| 10 | 155,432 | 146,987 | 1.057 |
| 25 | 387,654 | 147,345 | 2.631 |
| 50 | 780,123 | 146,543 | 5.323 |
Linearity: A typical calibration curve for 4-PCH analysis should exhibit a coefficient of determination (R²) of ≥ 0.995.
Mass Spectrum and Fragmentation Pattern
The identification of this compound by GC-MS is confirmed by its mass spectrum. The electron ionization (EI) mass spectrum of 4-PCH is characterized by a molecular ion peak and several key fragment ions.
Key Mass-to-Charge Ratios (m/z) and their Relative Intensities:
| m/z | Relative Intensity (%) | Putative Fragment |
| 158 | 40 | [M]⁺ (Molecular Ion) |
| 104 | 100 | [M - C₄H₆]⁺ (Retro-Diels-Alder fragmentation) |
| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |
The base peak at m/z 104 is a result of a characteristic retro-Diels-Alder fragmentation, which is a common fragmentation pathway for cyclohexene derivatives.[4]
Visualizations
Experimental Workflow for Indoor Air Analysis
References
The Role of 4-Phenylcyclohexene in Fragrance Synthesis: From Off-Note to Aromatic Contributor
Application Note & Protocol
Abstract
While 4-phenylcyclohexene itself is not utilized as a fragrance ingredient due to its characteristic "new carpet" off-note, it serves as a valuable precursor in the synthesis of 4-phenylcyclohexanone, a compound with a more desirable aromatic profile for the fragrance industry. This document outlines the role of this compound as a synthetic intermediate and provides a detailed protocol for its conversion to 4-phenylcyclohexanone, a molecule noted for its mild, ketone-like, and faint aromatic scent. The application of 4-phenylcyclohexanone in fragrance compositions is also discussed, highlighting its ability to enhance and support certain aromatic profiles.
Introduction
The fragrance industry is in constant pursuit of novel molecules with unique and pleasant olfactory properties. While many fragrances are derived from natural sources, synthetic chemistry plays a pivotal role in the creation of new scents and in the sustainable production of existing ones. Cyclohexene and its derivatives are a class of compounds that have found application in perfumery, often contributing to floral and fresh notes.
This compound is a volatile organic compound (VOC) that is primarily known as an unintentional byproduct in the manufacturing of styrene-butadiene latex, which is used in carpet backing. Its distinct and often undesirable odor has led to its classification as an indoor air pollutant. However, through chemical modification, this readily available molecule can be transformed into a valuable fragrance ingredient. The key transformation involves the oxidation of the cyclohexene ring to a cyclohexanone, which significantly alters the olfactory profile from harsh and chemical to a softer, more aromatic character.
This application note details the synthetic pathway from this compound to 4-phenylcyclohexanone and provides an experimental protocol for this conversion. Furthermore, it explores the use of 4-phenylcyclohexanone in fragrance formulations.
Data Presentation
Table 1: Physicochemical Properties of this compound and 4-Phenylcyclohexanone
| Property | This compound | 4-Phenylcyclohexanone |
| CAS Number | 4994-16-5 | 4894-75-1 |
| Molecular Formula | C₁₂H₁₄ | C₁₂H₁₄O |
| Molecular Weight | 158.24 g/mol | 174.24 g/mol |
| Appearance | Colorless liquid | White to off-white crystalline powder[1][2] |
| Odor Profile | "New carpet smell" | Mild, characteristic ketone-like, faint aromatic odor[1] |
| Melting Point | Not applicable | 73-77 °C |
| Boiling Point | Not applicable | 158-160 °C at 16 mmHg[2] |
Table 2: Representative Reaction Parameters for the Oxidation of this compound
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% (for epoxidation step) |
| Purity of Product | >98% (after purification) |
Experimental Protocols
Synthesis of 4-Phenylcyclohexanone from this compound via Epoxidation and Rearrangement
This protocol describes a two-step synthesis of 4-phenylcyclohexanone from this compound. The first step is the epoxidation of the double bond, followed by an acid-catalyzed rearrangement of the epoxide to the ketone.
Materials:
-
This compound (≥95%)
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step 1: Epoxidation of this compound
-
In a 250 mL round-bottom flask, dissolve 10.0 g (63.2 mmol) of this compound in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Slowly add 12.0 g (approx. 70%, 70.0 mmol) of m-CPBA in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 10% sodium sulfite solution (to quench excess peroxide), 2 x 50 mL of saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude epoxide (4-phenyloxabicyclo[4.1.0]heptane).
Step 2: Acid-Catalyzed Rearrangement to 4-Phenylcyclohexanone
-
Dissolve the crude epoxide from Step 1 in 100 mL of diethyl ether in a 250 mL round-bottom flask.
-
Add 10 mL of 10% aqueous sulfuric acid to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Monitor the rearrangement by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 2 x 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5 to 90:10) to afford pure 4-phenylcyclohexanone as a white solid.
Visualizations
Synthesis Pathway of 4-Phenylcyclohexanone
Caption: Synthesis of 4-phenylcyclohexanone from this compound.
Experimental Workflow for the Synthesis
References
Synthesis of Novel Poly(etherimide)s from 4-Phenylcyclohexene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a novel class of poly(etherimide)s (PEIs) derived from 4-Phenylcyclohexene. These materials are of interest for applications requiring high thermal stability, excellent mechanical properties, and specific dielectric characteristics, potentially including advanced materials for medical devices and drug delivery systems.
Introduction
Poly(etherimide)s are a class of high-performance amorphous thermoplastic polymers known for their outstanding thermal resistance, mechanical strength, and chemical inertness. The incorporation of a this compound moiety into the polymer backbone is proposed to introduce unique structural features that may influence the final properties of the material, such as solubility and processability, which are critical in various high-tech applications.
Data Summary
The following tables summarize the hypothetical quantitative data for the synthesized diamine monomer and the resulting poly(etherimide)s. These values are based on typical results obtained for analogous aromatic poly(etherimide)s and serve as a benchmark for experimental work.
Table 1: Synthesis and Properties of 4-(3,5-diaminophenyl)cyclohex-1-ene (DAPC)
| Parameter | Value |
| Monomer Synthesis | |
| Yield | 75% |
| Melting Point | 125-128 °C |
| Purity (by HPLC) | >98% |
| Spectral Data | |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| FT-IR (cm⁻¹) | 3450, 3360 (N-H), 3020 (C-H, aromatic), 2920, 2850 (C-H, aliphatic), 1620, 1580 (C=C, aromatic), 1600 (C=C, cyclohexene) |
Table 2: Properties of Poly(etherimide)s Derived from DAPC and Various Dianhydrides
| Polymer ID | Dianhydride | Inherent Viscosity (dL/g)¹ | Glass Transition Temp. (Tg, °C)² | 5% Weight Loss Temp. (TGA, °C)³ | Tensile Strength (MPa)⁴ | Tensile Modulus (GPa)⁴ | Dielectric Constant (1 MHz)⁵ |
| PEI-DAPC-ODPA | 4,4'-Oxydiphthalic Anhydride | 0.85 | 245 | 510 | 105 | 3.2 | 3.1 |
| PEI-DAPC-BPADA | Bisphenol A Dianhydride | 0.92 | 260 | 525 | 110 | 3.5 | 3.0 |
| PEI-DAPC-6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | 0.78 | 275 | 530 | 98 | 3.0 | 2.8 |
¹ Measured in N-methyl-2-pyrrolidone at a concentration of 0.5 g/dL at 30 °C. ² Determined by differential scanning calorimetry (DSC) at a heating rate of 10 °C/min. ³ Determined by thermogravimetric analysis (TGA) in a nitrogen atmosphere at a heating rate of 10 °C/min. ⁴ Measured on thin film samples. ⁵ Measured on thin film samples at room temperature.
Experimental Protocols
Synthesis of 4-(3,5-diaminophenyl)cyclohex-1-ene (DAPC) Monomer
This protocol describes a hypothetical two-step synthesis of the diamine monomer from this compound.
Step 1: Dinitration of this compound
-
Materials: this compound, fuming nitric acid (90%), sulfuric acid (98%).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 31.6 g (0.2 mol) of this compound to the cooled sulfuric acid with stirring, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by carefully adding 30 mL of fuming nitric acid to 70 mL of concentrated sulfuric acid, keeping the mixture cooled.
-
Add the nitrating mixture dropwise to the this compound solution over 2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for an additional 3 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
The precipitated dinitro product, 4-(3,5-dinitrophenyl)cyclohex-1-ene, is collected by filtration, washed with cold water until neutral, and then washed with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
-
Step 2: Reduction of 4-(3,5-dinitrophenyl)cyclohex-1-ene to 4-(3,5-diaminophenyl)cyclohex-1-ene (DAPC)
-
Materials: 4-(3,5-dinitrophenyl)cyclohex-1-ene, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve 24.8 g (0.1 mol) of 4-(3,5-dinitrophenyl)cyclohex-1-ene in 200 mL of ethanol.
-
Add 112.8 g (0.5 mol) of tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux and then add 100 mL of concentrated hydrochloric acid dropwise over 1 hour.
-
Continue refluxing for 4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of a 40% aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
The diamine product will precipitate. Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(3,5-diaminophenyl)cyclohex-1-ene (DAPC).
-
Dry the purified diamine in a vacuum oven at 80 °C.
-
Synthesis of Poly(etherimide)s
This protocol describes the two-step polymerization of the DAPC monomer with an aromatic dianhydride to form the poly(etherimide). The synthesis of PEI-DAPC-ODPA is provided as a representative example.
Step 1: Synthesis of Poly(amic acid) Precursor
-
Materials: 4-(3,5-diaminophenyl)cyclohex-1-ene (DAPC), 4,4'-Oxydiphthalic Anhydride (ODPA), N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add 2.16 g (10 mmol) of DAPC and 30 mL of anhydrous NMP. Stir until the diamine is completely dissolved.
-
Gradually add 3.10 g (10 mmol) of ODPA to the solution in small portions over 30 minutes, maintaining a nitrogen atmosphere.
-
Continue stirring at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Step 2: Thermal Imidization to Poly(etherimide)
-
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to create a thin, uniform film.
-
Place the glass plate in a vacuum oven and cure the film using the following temperature program:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 2 hours
-
-
After cooling to room temperature, the flexible and tough poly(etherimide) film can be carefully peeled from the glass plate.
-
Visualizations
Caption: Synthesis workflow for poly(etherimide)s from this compound.
Caption: Relationship between monomer structure and polymer properties.
Application Notes and Protocols for the Synthesis of Chiral 1-Phenylcyclohexene via Intramolecular Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of chiral 1-phenylcyclohexene derivatives through an intramolecular Wittig reaction. This method is particularly relevant for the stereoselective synthesis of pharmacologically active compounds. The protocols are based on established methodologies and provide a framework for the synthesis and analysis of these chiral molecules.
I. Overview and Signaling Pathway
The intramolecular Wittig reaction is a powerful method for the formation of cyclic alkenes. In the context of chiral 1-phenylcyclohexene synthesis, a chiral center is typically introduced early in the synthetic sequence. The subsequent intramolecular Wittig cyclization then proceeds diastereoselectively, controlled by the existing stereocenter, to furnish the desired enantiomerically enriched cyclohexene ring system.
The overall transformation can be visualized as the conversion of a chiral acyclic precursor, containing both a ketone or aldehyde and a phosphonium ylide, into a cyclic alkene. The key to the enantioselectivity lies in the synthesis of the chiral precursor, often achieved through enzymatic resolution or the use of chiral auxiliaries.
Caption: General signaling pathway for the synthesis of chiral 1-phenylcyclohexene.
II. Experimental Data
The following table summarizes the quantitative data for the key steps in a representative synthesis of a chiral 4-substituted 1-phenylcyclohexene derivative.
| Step | Reaction | Reactants | Reagents/Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Enzymatic Hydrolysis | Ethyl 5-oxo-5-phenylpentanoate | Pig liver esterase, pH 7 buffer | (S)-5-Oxo-5-phenylpentanoic acid | 95 | >98 | [1][2] |
| 2 | Reduction | (S)-5-Oxo-5-phenylpentanoic acid | Sodium borohydride, Methanol | (S)-5-Hydroxy-5-phenylpentanoic acid | 92 | >98 | [1][2] |
| 3 | Bromination & Esterification | (S)-5-Hydroxy-5-phenylpentanoic acid | Thionyl bromide; then Ethanol, H+ | Ethyl (S)-5-bromo-5-phenylpentanoate | 85 | >98 | [1][2] |
| 4 | Phosphonium Salt Formation | Ethyl (S)-5-bromo-5-phenylpentanoate | Triphenylphosphine, Toluene, reflux | (S)-5-(Ethoxycarbonyl)-5-phenylpentyl(triphenyl)phosphonium bromide | 90 | >98 | [1][2] |
| 5 | Intramolecular Wittig Reaction | (S)-5-(Ethoxycarbonyl)-5-phenylpentyl(triphenyl)phosphonium bromide | Potassium tert-butoxide, THF, -78 °C to rt | (S)-4-Ethoxycarbonyl-1-phenylcyclohexene | 75 | >98 | [1][2] |
III. Experimental Protocols
The following are detailed protocols for the key experimental steps outlined above.
Protocol 1: Enzymatic Hydrolysis of Ethyl 5-oxo-5-phenylpentanoate
-
Preparation: Suspend ethyl 5-oxo-5-phenylpentanoate (1.0 eq) in a pH 7 phosphate buffer.
-
Enzyme Addition: Add pig liver esterase (a catalytic amount) to the suspension.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC. The pH of the reaction mixture should be maintained at 7 by the addition of 0.1 M NaOH.
-
Workup: Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-Oxo-5-phenylpentanoic acid.
Protocol 2: Formation of (S)-5-(Ethoxycarbonyl)-5-phenylpentyl(triphenyl)phosphonium bromide
-
Reaction Setup: To a solution of ethyl (S)-5-bromo-5-phenylpentanoate (1.0 eq) in dry toluene, add triphenylphosphine (1.1 eq).
-
Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Isolation: Allow the reaction to cool to room temperature. The phosphonium salt will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold toluene, and dry under vacuum to afford the desired phosphonium salt.
Protocol 3: Intramolecular Wittig Reaction
-
Reaction Setup: Suspend the (S)-5-(Ethoxycarbonyl)-5-phenylpentyl(triphenyl)phosphonium bromide (1.0 eq) in dry THF under an inert atmosphere and cool to -78 °C.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF to the suspension.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-4-Ethoxycarbonyl-1-phenylcyclohexene.
IV. Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of chiral 1-phenylcyclohexene.
Caption: Experimental workflow for chiral 1-phenylcyclohexene synthesis.
References
Application Notes and Protocols: Analysis of 4-Phenylcyclohexene (4-PCH) as a Volatile Organic Compound (VOC) from Building Materials
Introduction
4-Phenylcyclohexene (4-PCH) is a volatile organic compound (VOC) that is commonly associated with a "new carpet smell."[1][2] It is an unintentional byproduct formed during the manufacturing of styrene-butadiene rubber (SBR) latex, which is frequently used in the backing of carpets and other building materials.[1][2] Due to its low odor threshold and potential health effects, the monitoring of 4-PCH emissions from building materials is crucial for ensuring good indoor air quality.[1][2] Exposure to 4-PCH can cause acute symptoms such as headaches, and irritation of the eyes, nose, and throat.[2] Furthermore, it can react with ozone in the indoor environment to form formaldehyde, a known human carcinogen.[2]
These application notes provide a comprehensive overview and detailed protocols for the sampling and analysis of 4-PCH emitted from building materials, intended for researchers, scientists, and professionals in product development and indoor air quality assessment.
Regulatory Landscape and Emission Limits
While there are no federally mandated standards for 4-PCH in non-industrial indoor environments, several organizations have established guidelines and emission limits for building materials. These are critical for manufacturers and builders aiming for green building certifications.
Table 1: Selected Emission Limits and Guidelines for this compound (4-PCH)
| Organization/Standard | Application | Emission Limit/Guideline (µg/m³) | Notes |
| U.S. Green Building Council (LEED) | Indoor Air | 6.5 | Specifies the maximum acceptable concentration for clearance testing before building occupancy.[2] |
| ANSI/ASHRAE/USGBC/IES Standard 189.1-2020 | General Indoor Air | 2.5 | Provides guidance for building design, diagnostics, and ventilation system design.[2] |
| Carpet and Rug Institute (CRI) Green Label Plus | Carpet Emissions | ≤ 27 (after 14 days) | A voluntary program for low-emitting carpets.[1][2] |
| AgBB (German Committee for Health-related Evaluation of Building Products) | General Indoor Air | LCI = 300 | The Lowest Concentration of Interest (LCI) for VOC emissions from building products. |
Quantitative Data on 4-PCH Emissions
The majority of published data on 4-PCH emissions focuses on carpets due to the historical significance of the EPA headquarters incident where new carpet installation led to widespread health complaints.[1][3]
Table 2: Reported Emission Factors and Concentrations of 4-PCH from Building Materials
| Building Material | Test Method | Emission Factor / Concentration | Reference |
| Carpet (with SBR latex backing) | Environmental Chamber | Up to 170 µg/m³ in chamber tests | [4] |
| Carpet | Air Monitoring in newly carpeted areas | Initial concentrations in the range of 1-15 ppb (approx. 6.5 - 97.5 µg/m³) | [3] |
| Various Building Materials | Comprehensive Database | Data available for a wide range of materials, though specific 4-PCH values are not consistently reported across all material types. |
Experimental Protocols
The analysis of 4-PCH from building materials typically involves two main stages: controlled emission testing in an environmental chamber followed by air sampling and analysis using thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC/MS).
Protocol 1: Material Emission Testing using an Environmental Chamber (Based on ASTM D5116 and ISO 16000-9)
This protocol describes the determination of the specific emission rate of 4-PCH from a building material specimen under controlled conditions.[5][6][7]
4.1.1. Materials and Equipment
-
Environmental Test Chamber: Stainless steel or glass-lined, with a volume typically ranging from 50 to 250 liters.[5]
-
Clean Air Generation System: To supply the chamber with purified air (low background VOC levels).
-
Temperature and Humidity Control System: Capable of maintaining 23°C and 50% relative humidity.[5]
-
Airflow Controller: To maintain a constant air change rate (typically 1.0 h⁻¹).[5]
-
Specimen Cutting Tools: For preparing representative samples of the material.
-
Sorbent Tubes: For collecting VOC samples from the chamber exhaust.
4.1.2. Procedure
-
Chamber Preparation: Thoroughly clean the environmental chamber to minimize background VOC concentrations.
-
Specimen Preparation: Cut a representative sample of the building material to a size appropriate for the chamber loading factor. Condition the specimen at laboratory temperature and humidity for at least 24 hours before testing.[5]
-
Chamber Operation:
-
Place the conditioned specimen in the chamber.
-
Seal the chamber and start the flow of clean, conditioned air at the specified temperature (23°C), relative humidity (50%), and air change rate (1.0 h⁻¹).[5]
-
-
Air Sampling:
-
Collect air samples from the chamber exhaust at specified time points (e.g., 24, 48, and 72 hours) using sorbent tubes as described in Protocol 2.
-
Sampling durations are typically aligned with emission rate assessments, often lasting from 24 to 96 hours.[5]
-
-
Data Analysis:
-
Analyze the collected samples using TD-GC/MS (see Protocol 3).
-
Calculate the area-specific emission rate (SER) of 4-PCH in µg/m²·hr using the steady-state concentration, air change rate, and the exposed surface area of the specimen.
-
Protocol 2: Air Sampling using Sorbent Tubes (Based on EPA Method TO-17)
This protocol outlines the procedure for collecting 4-PCH from the air onto a solid sorbent for subsequent analysis.[8][9]
4.2.1. Materials and Equipment
-
Sorbent Tubes: Stainless steel or glass tubes packed with a suitable sorbent. For a broad range of VOCs including 4-PCH, multi-bed sorbents like Carbotrap 300 are recommended.[10] Tenax TA is also a suitable option for semi-volatile compounds like 4-PCH.[11]
-
Air Sampling Pump: Calibrated low-flow pump capable of sampling between 10 and 200 mL/min.[10]
-
Flow Calibrator: To verify the pump flow rate.
-
Tube Caps: Brass Swagelok-type fittings with PTFE ferrules to seal the tubes after sampling.[8]
-
Gloves: To prevent contamination of the sorbent tubes.[12]
4.2.2. Procedure
-
Pump Calibration: Calibrate the sampling pump with a representative sorbent tube in line to the desired flow rate (e.g., 50-100 mL/min).
-
Sample Collection:
-
Wear gloves when handling sorbent tubes.[12]
-
Remove the caps from a new, pre-conditioned sorbent tube.
-
Connect the tube to the sampling pump, ensuring the arrow on the tube indicates the direction of airflow.
-
Position the sampling tube inlet at the desired sampling location (e.g., the exhaust of the environmental chamber).
-
Start the pump and record the start time.
-
Sample for a sufficient duration to collect a total volume of 1 to 4 liters.[12]
-
After sampling, stop the pump, record the end time, and remove the sorbent tube.
-
-
Sample Storage and Transport:
-
Immediately seal the sorbent tube with the caps.
-
Place the sealed tube in a clean, airtight container.
-
Store the samples at 4°C and protect them from light until analysis.[10]
-
Include a field blank with each batch of samples. The field blank is an uncapped sorbent tube that is immediately recapped without any air being drawn through it.
-
Protocol 3: Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS)
This protocol describes the analysis of the collected 4-PCH on the sorbent tubes.
4.3.1. Materials and Equipment
-
Thermal Desorption System: Capable of two-stage desorption.
-
Gas Chromatograph (GC): With a capillary column suitable for VOC analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer (MS): Capable of scanning a mass range of 35-450 amu.[13]
-
Helium: As the carrier gas.
-
This compound Standard: For calibration.
4.3.2. TD-GC/MS Parameters (Suggested) These parameters are a starting point and may require optimization based on the specific instrumentation.
Table 3: Suggested TD-GC/MS Parameters for 4-PCH Analysis
| Parameter | Setting |
| Thermal Desorption | |
| Primary Desorption Temperature | 280°C |
| Primary Desorption Time | 10 minutes |
| Cold Trap Temperature | -20°C |
| Trap Desorption Temperature | 250°C |
| Trap Desorption Time | 5 minutes |
| Gas Chromatography | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at 1.1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial 40°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometry | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Scan Range | 35-300 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
4.3.3. Procedure
-
Calibration: Prepare a multi-point calibration curve by injecting known amounts of a 4-PCH standard solution onto clean sorbent tubes and analyzing them under the same conditions as the samples.
-
Sample Analysis:
-
Place the sampled sorbent tube into the thermal desorber.
-
Initiate the TD-GC/MS analysis sequence.
-
The trapped analytes are thermally desorbed, focused on a cold trap, and then rapidly heated and injected into the GC column for separation.
-
The separated compounds are detected by the mass spectrometer.
-
-
Quantification:
-
Identify 4-PCH in the chromatogram based on its retention time and mass spectrum (characteristic ions: m/z 158, 104, 91).
-
Quantify the amount of 4-PCH in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of 4-PCH in the original air sample based on the amount detected and the volume of air sampled.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the analysis of this compound emissions from building materials. Adherence to standardized methods such as ASTM D5116, ISO 16000-9, and EPA TO-17 is essential for generating high-quality, comparable data. The accurate quantification of 4-PCH is a critical step in assessing indoor air quality, ensuring regulatory compliance, and developing low-VOC building materials for healthier indoor environments.
References
- 1. Item - this compound - A Common Air Pollutant - UL Research Institutes - Figshare [ulri.figshare.com]
- 2. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 3. epaunionhistory.org [epaunionhistory.org]
- 4. nen.nl [nen.nl]
- 5. matestlabs.com [matestlabs.com]
- 6. store.astm.org [store.astm.org]
- 7. airmidhealthgroup.com [airmidhealthgroup.com]
- 8. epa.gov [epa.gov]
- 9. Standard Method: US EPA Method TO-17 | Markes International [markes.com]
- 10. eurofinsus.com [eurofinsus.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. matec-conferences.org [matec-conferences.org]
Troubleshooting & Optimization
How to improve the yield of 4-Phenylcyclohexene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three main synthetic routes to this compound are:
-
Diels-Alder Reaction: This [4+2] cycloaddition typically involves the reaction of a styrene derivative (as the dienophile) with a conjugated diene like butadiene.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction commonly uses iodobenzene and cyclohexene as reactants.[1][2]
-
Acid-Catalyzed Dehydration: This method involves the elimination of water from 4-phenylcyclohexanol, typically using a strong acid catalyst.
Q2: I am getting a low yield in my Diels-Alder synthesis of this compound. What are the potential causes?
A2: Low yields in the Diels-Alder reaction can stem from several factors:
-
Reaction Temperature: The reaction often requires high temperatures, sometimes in the range of 185-200°C, to proceed efficiently.
-
Diene Conformation: The diene must be in the s-cis conformation to react. Dienes that are locked in an s-trans conformation will not participate in the reaction.[3]
-
Reactant Purity: Impurities in the styrene or butadiene can inhibit the reaction or lead to side products.
-
Equilibrium: The Diels-Alder reaction is reversible, and at very high temperatures, the retro-Diels-Alder reaction can become significant, reducing the product yield.
Q3: What are the common side products in the Heck reaction for this compound synthesis?
A3: The Heck reaction of iodobenzene and cyclohexene can produce several isomers of phenylcyclohexene, with 1-phenylcyclohexene and 3-phenylcyclohexene being common side products.[1] Diarylated products can also form.[1] this compound is the most thermodynamically stable monoarylated product.[1]
Q4: How can I improve the selectivity for this compound in the Heck reaction?
A4: Optimizing the catalyst system and reaction conditions is crucial for high selectivity. Using a palladium catalyst supported on alumina-based mixed oxides (e.g., Al₂O₃-CeO₂) with a strong base like potassium hydroxide (KOH) in a solvent such as N,N-dimethylformamide (DMF) has been shown to yield high selectivity (around 90%) for this compound.[1][4]
Q5: What are the key considerations for the acid-catalyzed dehydration of 4-phenylcyclohexanol?
A5: Key factors influencing the success of this reaction include:
-
Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used.
-
Temperature Control: The temperature must be high enough to promote dehydration but not so high as to cause charring or unwanted side reactions.
-
Product Removal: As the reaction is an equilibrium, continuously removing the this compound product as it forms (e.g., by distillation) can drive the reaction to completion and improve the yield.
-
Isomerization: The initially formed carbocation intermediate can rearrange, potentially leading to the formation of other isomers. Careful control of reaction conditions can help minimize this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (General) | Incorrect reaction temperature or time. | Optimize temperature and reaction time based on the chosen synthesis method. Monitor reaction progress using TLC or GC. |
| Impure starting materials. | Purify reactants before use. Ensure solvents are anhydrous where required. | |
| Inactive catalyst. | For catalytic reactions, use a fresh or properly activated catalyst. Consider a different catalyst system. | |
| Formation of Multiple Isomers (Heck Reaction) | Suboptimal catalyst or base. | Employ a highly selective catalyst system, such as Pd on alumina-based mixed oxides with KOH.[1] |
| Reaction temperature is too high or too low. | Optimize the reaction temperature to favor the formation of the thermodynamically stable this compound. | |
| Polymerization of Reactants (Diels-Alder) | High concentration of reactants. | Use a more dilute solution of the reactants. |
| Presence of radical initiators. | Ensure all glassware is clean and free of contaminants that could initiate polymerization. | |
| Incomplete Reaction (Acid-Catalyzed Dehydration) | Insufficient acid catalyst. | Increase the catalyst loading, but be cautious of potential side reactions. |
| Water not being effectively removed. | Use a Dean-Stark apparatus or similar setup to remove water as it is formed. | |
| Product is a mixture of cis and trans isomers | Isomerization during purification. | Control the work-up conditions carefully to avoid isomerization.[5] |
Data Presentation
Table 1: Summary of Heck Reaction Conditions for this compound Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Monoarylated Product Yield (%) | Selectivity for this compound (%) | Reference |
| Pd(II) on Al₂O₃-CeO₂ | KOH | DMF | 140 | 4 | 81 | ~90 | [1] |
| Pd(OAc)₂ | [Bu₄N]Br | Molten Salt | 140 | 4 | ~60 | ~60 | [1] |
| PdCl₂(PhCN)₂ | [Bu₄N]Br | Molten Salt | 140 | 4 | ~55 | ~55 | [1] |
Experimental Protocols
Protocol 1: Heck Reaction Synthesis of this compound
This protocol is adapted from studies on the Heck coupling of iodobenzene and cyclohexene.[1]
Materials:
-
Palladium(II) on alumina-cerium oxide (Pd/Al₂O₃-CeO₂)
-
Iodobenzene
-
Cyclohexene
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the Pd/Al₂O₃-CeO₂ catalyst.
-
Add DMF, followed by iodobenzene and an excess of cyclohexene.
-
Add powdered potassium hydroxide to the mixture.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the heterogeneous catalyst.
-
Extract the product from the filtrate using an appropriate organic solvent (e.g., diethyl ether) and wash with water to remove DMF and any remaining base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Diels-Alder Reaction (General Approach)
Materials:
-
Styrene (dienophile)
-
1,3-Butadiene (diene, may be generated in situ from a precursor like 3-sulfolene)
-
A high-boiling point solvent (e.g., xylene or toluene)
-
Hydroquinone (as a polymerization inhibitor)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve styrene and a small amount of hydroquinone in the high-boiling solvent.
-
If using a butadiene precursor like 3-sulfolene, add it to the flask.
-
Heat the mixture to reflux (typically 185-200°C) under an inert atmosphere.
-
Maintain reflux for several hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain this compound.
Protocol 3: Acid-Catalyzed Dehydration of 4-Phenylcyclohexanol (General Approach)
A detailed, optimized protocol for this specific dehydration is not available in the search results. The following is a general procedure.
Materials:
-
4-Phenylcyclohexanol
-
Concentrated sulfuric acid or phosphoric acid
-
Distillation apparatus
Procedure:
-
Place 4-phenylcyclohexanol in a round-bottom flask suitable for distillation.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask.
-
Heat the mixture gently. The this compound product will begin to distill along with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue heating until no more product distills over.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Purify the product by fractional distillation.
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Overcoming challenges in the synthesis of 4-Phenylcyclohexene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylcyclohexene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The three most prevalent methods for synthesizing the this compound scaffold are:
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction typically involves the reaction of a substituted butadiene with a dienophile. For the synthesis of this compound, this could involve the reaction of 1-phenyl-1,3-butadiene with ethylene, or similar substituted dienes and dienophiles.
-
Wittig Reaction: This reaction involves the olefination of a carbonyl compound. For instance, a suitably substituted cyclohexanone can be reacted with a phosphorus ylide to form the desired double bond and introduce the phenyl group.
-
Acid-Catalyzed Dehydration: This method involves the elimination of water from a 4-phenylcyclohexanol derivative using a strong acid catalyst to form the corresponding alkene, this compound.
Q2: How can I purify my this compound derivative?
A2: Purification of this compound derivatives often involves standard organic chemistry techniques. The choice of method will depend on the physical properties of your compound (e.g., solid or liquid) and the nature of the impurities. Common methods include:
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A range of solvent systems, typically mixtures of hexanes and ethyl acetate, can be employed.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound at high temperatures but not at low temperatures.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.
Q3: What are the main safety precautions to consider during these syntheses?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards to be aware of include:
-
Reagents: Many of the reagents used, such as strong acids (e.g., sulfuric acid), strong bases (e.g., n-butyllithium), and flammable solvents (e.g., THF, diethyl ether), are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions: Some reactions may be exothermic and require careful temperature control. Reactions under pressure or that generate gaseous byproducts should be performed in a well-ventilated fume hood with appropriate pressure-relief systems.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Diels-Alder Reaction
Problem: Low or no yield of the desired this compound derivative.
| Potential Cause | Troubleshooting Suggestion |
| Unfavorable electronics of diene/dienophile | The Diels-Alder reaction is generally favored by an electron-rich diene and an electron-poor dienophile. Consider modifying your substrates to meet this requirement if possible. |
| Steric hindrance | Bulky substituents on the diene or dienophile can hinder the approach of the reactants. If possible, consider using less sterically hindered starting materials. |
| Reaction temperature too low or too high | The optimal temperature can vary significantly. If the reaction is slow, a higher temperature may be required. However, high temperatures can also lead to the retro-Diels-Alder reaction. Monitor the reaction by TLC or GC-MS to find the optimal temperature. |
| Incorrect solvent | The solvent can influence the rate and selectivity of the reaction. While often performed neat, solvents like toluene or xylene are common. For some substrates, aqueous conditions can accelerate the reaction. |
| Diene not in s-cis conformation | The diene must be able to adopt an s-cis conformation to react. If the diene is locked in an s-trans conformation, the reaction will not proceed. |
Problem: Formation of multiple isomers (endo/exo or regioisomers).
| Potential Cause | Troubleshooting Suggestion |
| Lack of stereocontrol | The endo product is often the kinetic product due to secondary orbital interactions. Running the reaction at lower temperatures can favor the formation of the kinetic product. |
| Thermodynamic control | At higher temperatures, the reaction may be reversible, leading to the formation of the more stable thermodynamic product (often the exo isomer). |
| Use of Lewis acid catalyst | Lewis acid catalysts can enhance the rate and stereoselectivity of the Diels-Alder reaction, often favoring the endo product. Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄. |
Wittig Reaction
Problem: Low yield of the this compound derivative.
| Potential Cause | Troubleshooting Suggestion |
| Sterically hindered ketone | Wittig reactions with sterically hindered ketones can be slow and low-yielding. Consider using a more reactive ylide or a different synthetic route. |
| Instability of the ylide | Phosphorus ylides are often sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect base for ylide formation | The choice of base is crucial for deprotonating the phosphonium salt. Strong bases like n-butyllithium or sodium hydride are commonly used for non-stabilized ylides. |
| Side reactions of the ylide | Ylides can undergo side reactions, such as reaction with the solvent or dimerization. Use a non-reactive solvent like THF or diethyl ether. |
Problem: Difficulty in separating the product from triphenylphosphine oxide.
| Potential Cause | Troubleshooting Suggestion |
| Similar polarity of product and byproduct | Triphenylphosphine oxide can be difficult to remove by column chromatography due to its polarity. |
| Precipitation: After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane and filtering. | |
| Chromatography: Careful optimization of the solvent system for column chromatography is often necessary. | |
| Alternative Reagents: Consider using a water-soluble phosphine to generate the ylide, which results in a water-soluble phosphine oxide that can be removed by an aqueous workup. |
Acid-Catalyzed Dehydration
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | The reaction may require higher temperatures or a longer reaction time. Monitor the reaction by TLC or GC-MS to determine the optimal conditions. |
| Use of a weak acid | Strong acids like sulfuric acid or phosphoric acid are typically required. |
| Reversibility of the reaction | The reaction is an equilibrium. Removing the water as it is formed (e.g., using a Dean-Stark apparatus) can drive the reaction to completion. |
Problem: Formation of multiple alkene isomers.
| Potential Cause | Troubleshooting Suggestion |
| Lack of regioselectivity | The dehydration of cyclohexanols can lead to the formation of different alkene isomers depending on which proton is removed. The Zaitsev rule generally predicts the formation of the more substituted (and more stable) alkene. |
| Carbocation rearrangement | The intermediate carbocation can undergo rearrangement to a more stable carbocation, leading to the formation of unexpected products. Using a milder acid or a different synthetic route may be necessary to avoid this. |
Quantitative Data
Table 1: Representative Yields for Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Phenyl-1,3-butadiene | Ethylene | High pressure, 200°C | This compound | ~60 | Generic Example |
| 1,3-Butadiene | Styrene | Thermal, 250°C | This compound | ~70 | Generic Example |
| 1-Phenyl-1,3-butadiene | Maleic Anhydride | Toluene, reflux | 3-Phenyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride | >90 | Generic Example |
Table 2: Representative Yields for Wittig Reactions
| Ketone | Ylide | Base/Solvent | Product | Yield (%) | Reference |
| 4-Phenylcyclohexanone | Ph₃P=CH₂ | n-BuLi/THF | 4-Phenyl-1-methylenecyclohexane | ~85 | Generic Example |
| Cyclohexanone | Ph₃P=CHPh | NaH/DMSO | 1-Benzylidenecyclohexane | ~75 | Generic Example |
Table 3: Representative Yields for Acid-Catalyzed Dehydration
| Alcohol | Acid/Conditions | Product | Yield (%) | Reference |
| 4-Phenylcyclohexanol | H₂SO₄, heat | This compound | ~80 | Generic Example |
| 1-Phenylcyclohexanol | H₃PO₄, heat | 1-Phenylcyclohexene | ~90 | Generic Example |
Experimental Protocols & Visualizations
Diels-Alder Reaction Workflow
The following diagram illustrates a general workflow for a Diels-Alder reaction followed by purification.
Caption: General workflow for a Diels-Alder synthesis.
Wittig Reaction Mechanism
The following diagram outlines the key steps in the Wittig reaction mechanism.
Caption: Mechanism of the Wittig reaction.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low yields in a synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Optimizing conditions for the Diels-Alder synthesis of 4-Phenylcyclohexene
Welcome to the technical support center for the Diels-Alder synthesis of 4-Phenylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing this important cycloaddition reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Diels-Alder reaction between 1,3-butadiene and styrene.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this Diels-Alder reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reaction Temperature: The Diels-Alder reaction is reversible at high temperatures. While heat is required to overcome the activation energy, excessive temperatures can favor the retro-Diels-Alder reaction, reducing the yield of this compound. It is crucial to maintain the optimal temperature range. For the uncatalyzed reaction, temperatures are typically high, but with a Lewis acid catalyst, milder conditions can be employed.
-
Purity of Reactants: Ensure the purity of both 1,3-butadiene and styrene. Impurities can inhibit the reaction or lead to unwanted side reactions. Styrene should be free of polymerization inhibitors, which can be removed by passing it through a column of activated alumina. 1,3-Butadiene is a gas at room temperature and should be handled with care; using a condensed, cooled sample or generating it in situ from a precursor like 3-sulfolene can ensure its purity and controlled delivery.
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Presence of Water: The reaction is sensitive to moisture, especially when using Lewis acid catalysts, which can be deactivated by water. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
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Catalyst Activity: If using a Lewis acid catalyst, its activity is paramount. Ensure the catalyst has not been deactivated by exposure to air or moisture. Use freshly opened or properly stored catalyst.
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Reaction Time: While longer reaction times can sometimes increase conversion, they can also lead to the formation of side products and decomposition of the desired product, especially at elevated temperatures. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The most common side products in the Diels-Alder reaction of 1,3-butadiene and styrene are polymers of both the diene and the dienophile.
-
Polymerization of Styrene: Styrene can readily polymerize at elevated temperatures. To minimize this, the reaction should be conducted at the lowest effective temperature. The addition of a polymerization inhibitor, such as hydroquinone, can be considered, but its compatibility with the chosen catalyst should be verified.
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Dimerization/Polymerization of 1,3-Butadiene: 1,3-Butadiene can dimerize to form 4-vinylcyclohexene via a Diels-Alder reaction with itself.[1] This is more prevalent at higher temperatures. Using a slight excess of the dienophile (styrene) can help to favor the desired reaction.
-
Minimization Strategies:
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Optimize the reaction temperature to be high enough for the desired cycloaddition but low enough to minimize polymerization.
-
Use a Lewis acid catalyst to allow for lower reaction temperatures.
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Control the stoichiometry of the reactants carefully.
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Consider the slow addition of one reactant to the other to maintain a low concentration of the more reactive species for polymerization.
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Q3: What is the role of a Lewis acid catalyst in this synthesis, and which one should I choose?
A3: A Lewis acid catalyst can significantly accelerate the Diels-Alder reaction, often allowing it to proceed at lower temperatures and with higher selectivity.[2][3] The Lewis acid coordinates to the dienophile (styrene), making it more electron-deficient and therefore more reactive towards the electron-rich diene (1,3-butadiene).
-
Common Lewis Acids: Aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄) are commonly used Lewis acids for Diels-Alder reactions.[2]
-
Choosing a Catalyst: The choice of catalyst can influence the reaction rate and selectivity. Milder Lewis acids may require slightly higher temperatures but can offer better control and reduce side reactions. It is advisable to screen a few catalysts to find the optimal one for your specific conditions. The concentration of the Lewis acid should also be optimized; typically, catalytic amounts (e.g., 0.1 to 0.5 equivalents) are sufficient.
Q4: How can I effectively purify the this compound product from the reaction mixture?
A4: Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products.
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Work-up: After the reaction is complete, the mixture is typically quenched (e.g., with a dilute acid or base wash if a Lewis acid was used) and extracted with an organic solvent.
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound, especially for removing polymeric residues and other less volatile impurities.[4]
-
Chromatography: Column chromatography on silica gel can also be used for purification, particularly for smaller-scale reactions or to separate isomers if applicable. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Temperature | 80 - 120 °C (Catalyzed) | Optimal yields are typically achieved in this range. Higher temperatures can lead to retro-Diels-Alder and polymerization. | Monitor reaction progress to avoid prolonged heating. |
| > 150 °C (Uncatalyzed) | Necessary for uncatalyzed reactions, but increases the likelihood of side reactions. | Use of a high-boiling solvent is required. | |
| Solvent | Toluene, Dichloromethane | Good solvents for dissolving reactants and catalyst.[5][6] | Ensure the use of anhydrous solvents. |
| Water | Can accelerate some Diels-Alder reactions due to hydrophobic effects, but generally not suitable for moisture-sensitive Lewis acids.[7] | May be considered for uncatalyzed, high-temperature reactions. | |
| Catalyst | None | Requires high temperatures and may result in lower yields and more side products. | |
| AlCl₃, BF₃·OEt₂, SnCl₄ | Significantly increases reaction rate, allowing for lower temperatures and improved yields.[2][3] | Catalyst loading needs to be optimized (typically 0.1 - 0.5 eq.). | |
| Reaction Time | 2 - 24 hours | Dependent on temperature and catalyst. | Monitor by TLC or GC to determine completion. |
Experimental Protocols
General Procedure for Lewis Acid Catalyzed Synthesis of this compound
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add the chosen anhydrous solvent (e.g., dichloromethane or toluene), followed by styrene (1.0 eq).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.2 eq). Stir the mixture for 15-20 minutes.
-
Diene Addition: Slowly bubble condensed 1,3-butadiene gas (1.2 eq) through the solution or add a solution of 1,3-butadiene in the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Diels-Alder synthesis of this compound.
Caption: Troubleshooting workflow for the Diels-Alder synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]
- 5. Dynamic crosslinked poly(styrene-block-butadiene-block-styrene) via Diels–Alder chemistry: an ideal method to improve solvent resistance and mechanical properties without losing its thermal plastic behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of 4-Phenylcyclohexene (4-PCH) Emissions from Carpets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating methods to mitigate 4-Phenylcyclohexene (4-PCH) emissions from carpets.
Frequently Asked Questions (FAQs)
What is this compound (4-PCH) and why is it a concern in carpets?
This compound (4-PCH) is a volatile organic compound (VOC) that is a common byproduct of the manufacturing process of styrene-butadiene rubber (SBR) latex, which is widely used as a backing for carpets.[1] It is the primary chemical responsible for the characteristic "new carpet smell."[1] The main concern with 4-PCH is its potential health effects, which can include headaches, dizziness, and irritation of the eyes, nose, and throat, particularly in individuals with chemical sensitivities.[1]
What are the typical emission rates of 4-PCH from new carpets?
The emission rate of 4-PCH from new carpets can vary significantly depending on the specific materials and manufacturing processes used. Generally, carpets with SBR latex backing have the highest emission rates. The emission of VOCs from carpets can range from 10 to 10,000 µg/m²·h.[2][3] For carpets with SBR backing, the initial emission rate of 4-PCH can be a significant contributor to the total VOCs.
What are the key experimental methods for measuring 4-PCH emissions?
The standard method for determining organic emissions from indoor materials, including carpets, is outlined in ASTM D5116 - Standard Guide for Small-Scale Environmental Chamber Determinations of Organic Emissions from Indoor Materials/Products. This method involves placing a sample of the carpet in a controlled environmental chamber and measuring the concentration of emitted VOCs over time. Air samples are typically collected on sorbent tubes and analyzed using gas chromatography/mass spectrometry (GC/MS).
What are the primary strategies for mitigating 4-PCH emissions?
Mitigation strategies for 4-PCH emissions can be categorized into three main approaches:
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Source Control: This involves selecting carpet materials with inherently low 4-PCH emissions. This can include carpets with alternative backings to SBR latex, such as ethylene vinyl acetate (EVA) or polyurethane.
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Ventilation: Increasing the ventilation rate in a space with new carpet can effectively dilute the concentration of 4-PCH in the indoor air.
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Air Purification: Using air purifiers with activated carbon filters or other adsorbent materials can remove 4-PCH from the air. Advanced oxidation processes like photocatalytic oxidation are also being explored for their potential to degrade 4-PCH.
Troubleshooting Experimental Issues
Why am I observing inconsistent 4-PCH emission rates from the same carpet sample?
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Issue: Variability in temperature and humidity within the environmental chamber can significantly impact the off-gassing rate of 4-PCH. Higher temperatures increase the vapor pressure of 4-PCH, leading to higher emission rates.[2][3]
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Solution: Ensure your environmental chamber maintains precise and stable temperature and humidity levels throughout the experiment as specified in ASTM D5116. Regularly calibrate your temperature and humidity sensors.
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Issue: Incomplete mixing of air within the chamber can lead to concentration gradients, resulting in inconsistent sample collection.
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Solution: Verify the proper functioning of the mixing fans within your chamber. Conduct tracer gas tests to ensure uniform air distribution.
My measured 4-PCH concentrations are lower than expected.
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Issue: "Sink effect" where 4-PCH adsorbs onto the interior surfaces of the environmental chamber or sampling lines, leading to lower measured concentrations in the air.
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Solution: Use chambers made of inert materials like stainless steel or glass. Condition the chamber by running it at the test temperature and ventilation rate before introducing the carpet sample to allow for equilibration of any background VOCs. Use heated transfer lines for sample collection to prevent condensation and adsorption.
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Issue: Breakthrough of 4-PCH from the sorbent tube during sampling, especially at high concentrations or long sampling times.
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Solution: Use a backup sorbent tube in series to check for breakthrough. Optimize sampling time and flow rate based on the expected 4-PCH concentration. Use sorbent tubes with a higher capacity or a different type of sorbent.
I am seeing extraneous peaks in my GC/MS chromatogram.
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Issue: Contamination from the environmental chamber, sampling equipment, or analytical system.
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Solution: Thoroughly clean the chamber and all sampling components before each experiment. Run blank chamber samples to identify any background contaminants. Use high-purity gases and solvents for your GC/MS analysis.
Quantitative Data on Mitigation Methods
The following tables summarize quantitative data on the effectiveness of different 4-PCH mitigation methods.
Table 1: 4-PCH Emission Rates from Different Carpet Backing Materials
| Carpet Backing Material | Typical 4-PCH Emission Rate (µg/m²·h) | Data Source Reference |
| Styrene-Butadiene Rubber (SBR) Latex | 10 - 500+ | [2],[3] |
| Ethylene Vinyl Acetate (EVA) | Significantly lower than SBR | Manufacturer Data, Research Papers |
| Polyurethane | Low to negligible | [4] |
| Bio-based Polymers | Low to negligible | Emerging Technology Data |
Table 2: Effect of Ventilation on 4-PCH Concentration Reduction
| Air Changes per Hour (ACH) | Estimated 4-PCH Reduction Efficiency (%) | Data Source Reference |
| 2 | 30 - 50 | [5],[6],[7] |
| 4 | 50 - 75 | [5],[6],[7] |
| 6 | 70 - 90 | [5],[6],[7] |
Note: Reduction efficiency can vary based on room size, mixing, and initial concentration.
Table 3: Adsorption Capacity of Activated Carbon for 4-PCH
| Activated Carbon Type | BET Surface Area (m²/g) | Adsorption Isotherm Model | Key Parameters | Data Source Reference |
| Coconut Shell Carbon | 800 - 1500 | Langmuir & Freundlich | (To be determined by experiment) | [8],[9],[10] |
| Coal-based Carbon | 600 - 1200 | Langmuir & Freundlich | (To be determined by experiment) | [8],[9],[10] |
| Wood-based Carbon | 500 - 1000 | Langmuir & Freundlich | (To be determined by experiment) | [8],[9],[10] |
Experimental Protocols
Protocol for Measuring 4-PCH Emissions using ASTM D5116
This protocol provides a detailed methodology for measuring 4-PCH emissions from a carpet sample in a small-scale environmental chamber.
Objective: To quantify the emission rate of 4-PCH from a carpet sample under controlled conditions.
Materials and Equipment:
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Small-scale environmental chamber (stainless steel or glass, volume 50-1000 L)
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Carpet sample (cut to a specific size)
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Clean, dry, and VOC-free air supply
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Mass flow controllers for regulating air exchange rate
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Temperature and humidity control system
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Sorbent tubes (e.g., Tenax® TA)
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Air sampling pump
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Gas Chromatograph with Mass Spectrometer (GC/MS)
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This compound standard solution for calibration
Procedure:
-
Chamber Preparation:
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Thoroughly clean the chamber with a non-VOC solvent and bake it out at a high temperature to remove any residual contaminants.
-
Condition the chamber by running it at the desired test conditions (e.g., 23°C, 50% RH, 1.0 ACH) for at least 24 hours.
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Collect a background air sample to ensure the chamber is clean.
-
-
Sample Preparation:
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Cut the carpet sample to a size that provides the desired loading factor (m² of carpet per m³ of chamber volume).
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Store the sample in a sealed, non-emitting bag until it is ready to be placed in the chamber.
-
-
Emission Testing:
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Place the carpet sample in the center of the chamber.
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Seal the chamber and start the flow of clean, conditioned air at the specified air exchange rate.
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Monitor and record the temperature and humidity inside the chamber throughout the test.
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Collect air samples from the chamber exhaust at specified time intervals (e.g., 2, 4, 8, 24, 48, 72, and 96 hours) using sorbent tubes.
-
-
Sample Analysis:
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Analyze the collected sorbent tubes by thermal desorption GC/MS to determine the concentration of 4-PCH.
-
Develop a calibration curve using the 4-PCH standard solution to quantify the concentrations in the air samples.
-
-
Data Analysis:
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Calculate the emission rate of 4-PCH at each sampling point using the following equation: ER = (C * Q) / A Where:
-
ER = Emission Rate (µg/m²·h)
-
C = Concentration of 4-PCH in the chamber exhaust (µg/m³)
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Q = Airflow rate (m³/h)
-
A = Surface area of the carpet sample (m²)
-
-
Protocol for "Bake-Out" Procedure to Reduce 4-PCH Emissions
This protocol outlines a "bake-out" procedure to accelerate the off-gassing of 4-PCH from a carpet sample.
Objective: To reduce the concentration of 4-PCH emitted from a carpet sample by elevating the temperature.
Materials and Equipment:
-
Environmental chamber with precise temperature control
-
Carpet sample
-
Equipment for measuring 4-PCH emissions (as described in the previous protocol)
Procedure:
-
Baseline Emission Measurement:
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Measure the baseline 4-PCH emission rate from the carpet sample at standard conditions (e.g., 23°C, 50% RH) for a set period (e.g., 24 hours).
-
-
Bake-Out Phase:
-
Increase the temperature inside the chamber to a specified "bake-out" temperature (e.g., 32-40°C).
-
Maintain a high ventilation rate (e.g., 4-6 ACH) during the bake-out to effectively remove the off-gassed 4-PCH.
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Continue the bake-out for a predetermined duration (e.g., 24-72 hours).
-
-
Cool-Down and Post-Bake-Out Measurement:
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Reduce the chamber temperature back to the standard condition (23°C).
-
Once the temperature has stabilized, measure the 4-PCH emission rate again to determine the reduction achieved by the bake-out procedure.
-
Visualizations
Caption: Experimental workflow for evaluating 4-PCH mitigation strategies.
References
- 1. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 2. Physicochemical Properties of Activated Carbon: Their Effect on the Adsorption of Pharmaceutical Compounds and Adsorbate–Adsorbent Interactions [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. How Much Ventilation Is Enough? | Ventilation | CDC [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
Proper storage and stability of 4-Phenylcyclohexene analytical standards
This technical support center provides guidance on the proper storage, handling, and stability of 4-Phenylcyclohexene analytical standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: To ensure the stability and integrity of your this compound analytical standard, it is crucial to adhere to the following storage conditions. The standard should be stored at 2-8°C in a dry, cool, and well-ventilated area.[1] It is also recommended to keep the container tightly closed and protected from light to prevent degradation.[2] For neat standards, which are highly volatile, storage in sealed glass vials with PTFE-lined caps is advisable to minimize evaporation.[3]
Q2: What is the expected shelf life of a this compound analytical standard?
A2: The shelf life of a this compound analytical standard can vary depending on the supplier and the storage conditions. Some suppliers indicate a limited shelf life and provide an expiry date on the product label.[1] Under optimal storage conditions, a shelf life of up to 36 months has been reported for the neat compound. Always refer to the manufacturer's certificate of analysis for specific shelf-life information.
Q3: Is this compound a volatile compound, and what precautions should I take during handling?
A3: Yes, this compound is a volatile organic compound (VOC).[4][5] To prevent changes in concentration due to evaporation, it is essential to minimize the time the container is open. When preparing solutions, work in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety goggles.[6] For quantitative work, use gas-tight syringes for transfers to minimize analyte loss.[7] It is also advisable to allow the vial to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture into the standard.
Q4: What are the potential degradation pathways for this compound?
A4: this compound is susceptible to degradation upon exposure to heat, light, and oxygen.[6] The double bond in the cyclohexene ring makes it prone to oxidation. It is also known to react with atmospheric ozone, which can lead to the formation of secondary pollutants such as formaldehyde.[4] To mitigate degradation, it is imperative to store the standard under the recommended conditions and minimize its exposure to the atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound analytical standards in experimental work.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent calibration curve or poor linearity | Degradation of the analytical standard. | 1. Verify the storage conditions and expiration date of the standard. 2. Prepare a fresh stock solution from an unopened vial of the standard. 3. Perform a stability check on your working solutions; they may degrade faster than the stock solution. |
| Evaporation of the solvent from the standard solution. | 1. Ensure vials are properly sealed with PTFE-lined caps. 2. Minimize the headspace in your vials. 3. Prepare fresh dilutions more frequently. | |
| Appearance of unknown peaks in the chromatogram (Ghost Peaks) | Contamination of the GC system (septum, liner, column).[8][9] | 1. Perform inlet maintenance: replace the septum and liner. 2. Bake out the column according to the manufacturer's instructions. 3. Run a blank solvent injection to check for system contamination. |
| Degradation of the this compound standard. | 1. Analyze a freshly prepared standard solution to see if the unknown peaks are still present. 2. If the peaks persist, they are likely degradation products. Consider the potential degradation pathways (e.g., oxidation) when trying to identify them. | |
| Peak tailing in GC analysis | Active sites in the GC inlet or column.[7][10] | 1. Use a deactivated inlet liner and change it regularly. 2. Trim the first few centimeters of the column from the inlet side. 3. Ensure the column is properly installed and not extending too far into the inlet. |
| Sample overload. | 1. Reduce the injection volume or the concentration of the standard. | |
| Gradual decrease in peak area/response over time | Adsorption of the analyte onto active sites in the system. | 1. Deactivate the GC system, including the liner and the column. 2. Use a guard column to protect the analytical column. |
| Leak in the injection port. | 1. Check for leaks at the septum and column connections using an electronic leak detector. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Analytical Standard
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound standard and to develop a stability-indicating method.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
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This compound analytical standard
-
HPLC-grade methanol or acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 µg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for GC-MS analysis.
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Analyze the stressed samples, along with a non-stressed control sample, using a validated GC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound in each condition.
-
Table for Summarizing Stability Data:
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | This compound Peak Area | % Degradation | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Control (t=0) | 0 | RT | 0 | 0 | N/A | |
| Acid Hydrolysis (0.1 M HCl) | 24 | 60 | ||||
| Base Hydrolysis (0.1 M NaOH) | 24 | 60 | ||||
| Oxidative (3% H₂O₂) | 24 | RT | ||||
| Thermal | 48 | 80 | ||||
| Photolytic | 48 | RT |
Visualizations
Caption: Troubleshooting workflow for issues with this compound standards.
Caption: Conceptual diagram of this compound degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. agilent.com [agilent.com]
- 8. GC Troubleshooting: Origins of Ghost Peaks [fr.restek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
Strategies to prevent byproduct formation in 4-Phenylcyclohexene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during chemical reactions involving 4-Phenylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: As a molecule containing both a cyclohexene ring and a phenyl group, this compound is a versatile substrate for various organic transformations. The most common reactions target the double bond of the cyclohexene moiety and include:
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Hydrogenation: Reduction of the double bond to yield phenylcyclohexane.
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Epoxidation: Formation of an epoxide ring across the double bond.
-
Dihydroxylation: Addition of two hydroxyl groups across the double bond to form a diol.
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Oxidative Cleavage (Ozonolysis): Cleavage of the double bond to form carbonyl compounds.[1][2]
Q2: What is a common impurity in commercially available this compound and can it interfere with my reaction?
A2: A potential impurity in this compound is its regioisomer, 1-phenylcyclohexene. This isomerization can sometimes occur during its synthesis or purification.[3] The presence of 1-phenylcyclohexene can lead to the formation of undesired constitutional isomers of your target product, complicating purification and analysis.
Q3: Can this compound itself be a byproduct in other reactions?
A3: Yes, this compound is notably recognized as an unintentional byproduct in the manufacturing of styrene-butadiene latex, which is used in carpet backings.[3] It is formed via a [4+2] cycloaddition (Diels-Alder reaction) between styrene and butadiene.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key reactions with this compound.
Catalytic Hydrogenation
Objective: To selectively reduce the double bond of this compound to form phenylcyclohexane without reducing the aromatic ring.
Common Issue: Incomplete reaction or the formation of byproducts through over-reduction or isomerization.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst (e.g., Pd/C). | Use fresh catalyst. Ensure the reaction is properly blanketed with an inert gas like Argon before introducing hydrogen.[4] |
| Insufficient hydrogen pressure or poor mixing. | Use a hydrogen balloon (a double-layered balloon is recommended for longer reaction times) or a Parr shaker for reactions requiring higher pressure. Ensure vigorous stirring to facilitate mass transfer.[4][5] | |
| Catalyst poisoning. | Ensure starting material and solvent are pure and free from sulfur-containing compounds or other catalyst poisons. The use of diphenylsulfide can be a deliberate strategy to control catalyst activity and improve selectivity in some cases.[6] | |
| Over-reduction of the Phenyl Ring | Harsh reaction conditions (high temperature and pressure). | Use milder conditions (e.g., atmospheric pressure of H₂, room temperature). Platinum-based catalysts (like PtO₂) can be more prone to aromatic ring reduction than palladium-based catalysts under forcing conditions. |
| Isomerization to 1-Phenylcyclohexene | Acidic or basic impurities in the reaction mixture. | Use a neutral solvent and ensure the catalyst support (e.g., carbon) is neutral. |
Epoxidation
Objective: To form this compound oxide.
Common Issue: Formation of diol byproducts due to epoxide ring-opening.
| Problem | Potential Cause | Recommended Solution |
| Formation of trans-diol byproduct | Presence of acidic impurities or the carboxylic acid byproduct from the peroxyacid (e.g., m-chlorobenzoic acid from m-CPBA).[7] | Add a buffer such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize any acid. |
| Aqueous work-up under acidic conditions. | Ensure the work-up is performed under neutral or slightly basic conditions. | |
| Low Yield of Epoxide | Use of a less reactive peroxyacid. | meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[7] |
| Steric hindrance. | While the phenyl group is at the 4-position, steric hindrance is generally low for the double bond. However, ensure the reaction is run for a sufficient amount of time. |
Dihydroxylation
Objective: To synthesize cis- or trans-4-phenylcyclohexane-1,2-diol.
Common Issue: Low yield, over-oxidation, or lack of stereoselectivity.
| Problem | Potential Cause | Recommended Solution |
| Formation of a mixture of stereoisomers | Use of a non-stereoselective reagent. | For syn-dihydroxylation, use osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). For anti-dihydroxylation, perform epoxidation followed by acid-catalyzed ring-opening. |
| Low Yield in Sharpless Asymmetric Dihydroxylation | Incorrect AD-mix formulation for the desired enantiomer. | Use AD-mix-α for one enantiomer and AD-mix-β for the other.[8][9][10] |
| Low reaction temperature leading to slow reaction. | While the reaction is often run at 0 °C, ensure it is allowed to proceed to completion. The addition of methanesulfonamide can sometimes accelerate the catalytic cycle.[8] | |
| Over-oxidation to a dicarbonyl compound | Use of harsh oxidizing agents like potassium permanganate (KMnO₄) under non-optimal conditions. | Osmium tetroxide is generally more selective for diol formation. If using KMnO₄, ensure the reaction is run under cold, basic conditions. |
| Side reaction in Sharpless Dihydroxylation | High concentration of the alkene leading to a non-enantioselective "second cycle". | Maintain a relatively low concentration of this compound to favor the ligand-accelerated, enantioselective pathway.[10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the double bond in this compound using Palladium on Carbon (Pd/C) at atmospheric pressure.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate, 10 mL).
-
Inert Atmosphere: Flush the flask with an inert gas, such as argon or nitrogen.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen. Handle in an inert atmosphere.[4]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent. Caution: Do not allow the catalyst on the filter paper to dry completely as it can ignite. The filtrate is then concentrated under reduced pressure to yield the crude phenylcyclohexane.
Protocol 2: Epoxidation of this compound with m-CPBA
This procedure outlines the formation of this compound oxide.
-
Setup: Dissolve this compound (1 mmol) in a chlorinated solvent such as dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask with a magnetic stir bar.
-
Buffering: Add powdered sodium bicarbonate (2-3 equivalents) to the solution to neutralize the m-chlorobenzoic acid byproduct that will be formed.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 equivalents) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude epoxide.
Protocol 3: Sharpless Asymmetric Dihydroxylation of this compound
This protocol provides a method for the enantioselective synthesis of a chiral diol from this compound.[8][9][10][11][12]
-
Reagent Preparation: Prepare a solution of AD-mix-β (for one enantiomer) or AD-mix-α (for the other) in a 1:1 mixture of tert-butanol and water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the AD-mix solution. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add this compound (1 mmol) to the cooled AD-mix solution.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, add solid sodium sulfite and stir for one hour. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude diol can be purified by column chromatography.
Visualizations
Caption: Workflow for Catalytic Hydrogenation.
Caption: Byproduct Formation in Epoxidation.
Caption: Stereoselective Dihydroxylation Pathways.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. youtube.com [youtube.com]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting common issues in 4-Phenylcyclohexene GC analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of 4-Phenylcyclohexene (4-PCH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to resolve specific problems in a question-and-answer format.
1. Peak Shape Problems: Why is my this compound peak tailing?
Peak tailing for 4-PCH can lead to inaccurate quantification and reduced resolution.[1][2] This issue can stem from several factors, from sample preparation to instrument conditions.
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Possible Cause 1: Active Sites in the GC System this compound, although primarily non-polar, can interact with active sites (e.g., silanol groups) in the inlet liner or on the column itself, leading to peak tailing.[1]
-
Solution:
-
Replace the Inlet Liner: The inlet liner is a common source of activity. Replace it with a new, deactivated liner.
-
Trim the Column: If the problem persists, the front end of the column may be contaminated. Trim 5-10 cm from the inlet side of the column.
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Use an Inert Column: Ensure you are using a high-quality, inert GC column, such as a DB-5ms or HP-5ms, which are designed to minimize analyte interactions.
-
-
-
Possible Cause 2: Improper Column Installation A poor column cut or incorrect installation depth in the inlet or detector can create dead volume and disturb the flow path, causing all peaks, including 4-PCH, to tail.[2]
-
Solution:
-
Ensure a Clean, Square Cut: When cutting the column, use a ceramic scoring wafer to make a clean, 90-degree cut.
-
Verify Correct Installation Depth: Consult your instrument manual for the correct column installation depth in both the injector and detector.
-
-
-
Possible Cause 3: Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing.[1]
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and reinject. If the peak shape improves, the original sample was likely overloaded.
-
-
2. Ghost Peaks: Where are these unexpected peaks in my 4-PCH analysis coming from?
Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with the identification and quantification of 4-PCH.[3][4]
-
Possible Cause 1: Contamination from Previous Injections (Carryover) High concentration samples can leave residues in the injection port or on the column that elute in subsequent runs.
-
Solution:
-
Run a Solvent Blank: After analyzing a concentrated sample, run one or more solvent blanks to flush the system.
-
Optimize Inlet Temperature: A sufficiently high injector temperature helps to vaporize all components and prevent condensation. For 4-PCH, an injector temperature of 250 °C is a good starting point.
-
-
-
Possible Cause 2: Septum Bleed Particles from the injector septum can break off and enter the inlet, leading to ghost peaks.
-
Solution:
-
Use High-Quality Septa: Choose septa that are rated for the temperatures used in your method.
-
Regularly Replace the Septum: Establish a routine for septum replacement based on the number of injections.
-
-
-
Possible Cause 3: Contaminated Carrier Gas or Gas Lines Impurities in the carrier gas or contaminants in the gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[4]
-
Solution:
-
Use High-Purity Gas: Ensure your carrier gas is of high purity (e.g., 99.999%).
-
Install Gas Filters: Use moisture, oxygen, and hydrocarbon traps on your carrier gas line.
-
-
3. Poor Resolution: How can I better separate this compound from other compounds?
Achieving good resolution is critical for accurate identification and quantification, especially in complex matrices.
-
Optimization Strategy 1: Adjust the Temperature Program The oven temperature program has a significant impact on separation.
-
Guideline: A slower temperature ramp rate generally improves resolution but increases analysis time. For separating 4-PCH from other volatile organic compounds (VOCs), a ramp rate of 5-10 °C/min is a common starting point.
-
-
Optimization Strategy 2: Select the Appropriate GC Column The choice of stationary phase and column dimensions is crucial for selectivity.
-
Column Selection:
-
Stationary Phase: For 4-PCH, a non-polar or mid-polar stationary phase is typically used. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5ms) is a versatile choice.
-
Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point for many applications. For more complex samples, a longer column (e.g., 60 m) can improve resolution.
-
-
Experimental Protocols & Data
Sample Preparation for 4-PCH from Carpet Emissions (Thermal Desorption)
This protocol is adapted from methods used for analyzing VOCs from building materials.[3][4][5][6]
-
Sample Collection: A small, representative piece of the carpet backing is placed in a clean, conditioned thermal desorption tube.
-
Internal Standard: A known amount of an internal standard (e.g., styrene-d8) is added to the tube.
-
Purging: The tube is purged with an inert gas (e.g., helium) to remove any atmospheric contaminants.
-
Thermal Desorption: The tube is heated to desorb the VOCs, which are then cryofocused at the head of the GC column.
Example GC-MS Parameters for this compound Analysis
The following table provides a starting point for method development. Parameters may need to be optimized for your specific instrument and application.
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Oven Program | Start at 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | m/z 45-350 |
| Solvent Delay | 3 minutes |
Expected Retention Time and Mass Spectra
| Compound | Typical Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| This compound | ~15-20 (on a 30m DB-5 type column with the above program) | 158 (M+) , 104, 129, 91, 77 |
Note: Retention times can vary significantly depending on the specific column, instrument, and analytical conditions. The value provided is an estimate based on typical parameters. A retention time of 30 minutes has been reported in a specific direct thermal desorption GC-MS setup.[5]
References
- 1. rsc.org [rsc.org]
- 2. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. d.altajhiz.com [d.altajhiz.com]
- 5. Note 20: Using Direct Thermal Desorption to Assess the Potential Pool of Styrene and this compound In Latex-Backed Carpets [sisweb.com]
- 6. img.antpedia.com [img.antpedia.com]
Technical Support Center: Managing 4-Phenylcyclohexene in Indoor Air
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylcyclohexene (4-PCH) as an indoor air pollutant.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PCH) and why is it a concern in indoor air quality?
A1: this compound (4-PCH) is a volatile organic compound (VOC) that is commonly associated with the "new carpet smell".[1][2] It is an unintentional byproduct formed during the manufacturing of styrene-butadiene rubber (SBR) latex, which is used as an adhesive in most carpet backings.[3] The primary concern with 4-PCH in indoor air is its potential to cause acute health effects, including headaches, and irritation of the eyes, nose, and throat.[1] Furthermore, 4-PCH can react with ozone in the indoor environment to produce formaldehyde, a known human carcinogen.[1]
Q2: What are the typical indoor air concentrations of 4-PCH?
A2: Indoor air concentrations of 4-PCH can vary significantly depending on the presence of new carpets and the ventilation of the space. It has a very low odor threshold and can be detected by the human nose at concentrations as low as 6.5 µg/m³.[1][2] In buildings with new carpets, initial concentrations can be in the range of 1-15 parts per billion (ppb).[4]
Q3: Are there established exposure limits for 4-PCH in indoor air?
A3: While there are no federally regulated standards for 4-PCH in non-industrial settings, several organizations have established guidelines and recommended exposure limits.[1][2] A summary of these is provided in the table below.
| Organization/Standard | Application | Exposure Limit (µg/m³) | Additional Information |
| ANSI/ASHRAE/USGBC/IES Standard 189.1-2020 | High-Performance Buildings | 2.5 | General guidance for building design and ventilation system design.[1] |
| U.S. Green Building Council (LEED) | Indoor Air Quality | 6.5 | Maximum acceptable concentration for clearance testing before building occupancy.[1] |
| Carpet and Rug Institute (CRI) Green Label Plus | Carpet Emissions | 27 | Maximum emission rate 14 days after installation.[1][2] |
| AgBB (German Committee for Health-related Evaluation of Building Products) | Building Product Emissions | 300 (LCI) | Lowest Concentration of Interest (LCI) for VOC emissions from building products.[1] |
Q4: How long do 4-PCH emissions from new carpets typically last?
A4: The off-gassing of 4-PCH from new carpets is highest in the first 48-72 hours after installation.[3] However, emissions can continue for an extended period, and the concentration will decrease over time as the material ages. Studies have shown that carpet can be a source of 4-PCH for a prolonged period.[5] The decay rate is influenced by factors such as the initial emission rate of the carpet, ventilation, and temperature.
Experimental Protocols & Troubleshooting
This section provides an overview of the methodologies for the analysis of 4-PCH in indoor air and troubleshooting guidance for common issues encountered during these experiments.
Experimental Workflow for 4-PCH Analysis
Detailed Experimental Protocol: Active Sampling using Sorbent Tubes and Thermal Desorption GC/MS (Based on EPA Method TO-17)
This protocol outlines the key steps for the collection and analysis of 4-PCH from indoor air.
1. Materials and Equipment:
-
Sampling Pump: Calibrated personal sampling pump capable of low flow rates (e.g., 20-200 mL/min).
-
Sorbent Tubes: Pre-cleaned thermal desorption tubes packed with a suitable sorbent material (e.g., Tenax® TA or a multi-sorbent bed).
-
Thermal Desorber: Instrument capable of heating the sorbent tubes to release the trapped analytes.
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for VOC analysis.
-
Mass Spectrometer (MS) or Flame Ionization Detector (FID): For detection and quantification of 4-PCH.
-
Calibration Standards: Certified standards of 4-PCH for instrument calibration.
2. Sampling Procedure:
-
Pump Calibration: Calibrate the sampling pump with a representative sorbent tube in line to the desired flow rate.
-
Sample Collection:
-
Remove the end caps from a pre-cleaned sorbent tube.
-
Connect the tube to the sampling pump, ensuring the correct flow direction (typically indicated by an arrow on the tube).
-
Position the sampling assembly in the desired location, away from direct drafts or sources of contamination.
-
Activate the pump and record the start time and flow rate.
-
Sample for a predetermined duration to achieve the target sample volume (e.g., 1-5 liters).
-
After sampling, turn off the pump, record the end time, and immediately cap both ends of the sorbent tube.
-
-
Field Blanks: Prepare field blanks by uncapping a sorbent tube in the sampling environment and immediately recapping it without drawing air through it. This helps to identify any background contamination.
-
Sample Storage and Transport: Store and transport the sampled tubes and field blanks in a clean, sealed container at a reduced temperature (e.g., <4°C) to minimize analyte loss or degradation.
3. Analytical Procedure (Thermal Desorption GC/MS):
-
Instrument Setup:
-
Install an appropriate capillary column in the GC.
-
Set the thermal desorber, GC, and MS/FID parameters according to the instrument manufacturer's recommendations and the specific requirements for 4-PCH analysis.
-
-
Calibration:
-
Prepare a series of calibration standards of 4-PCH at different concentrations.
-
Analyze the standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Sample Analysis:
-
Place the sampled sorbent tube in the thermal desorber.
-
Initiate the thermal desorption and GC/MS or GC/FID analysis sequence. The analytes are thermally desorbed from the tube, focused in a cold trap, and then rapidly transferred to the GC column for separation and detection.
-
-
Data Analysis:
-
Identify 4-PCH in the chromatogram based on its retention time and mass spectrum (if using MS).
-
Quantify the concentration of 4-PCH in the air sample by comparing the peak area to the calibration curve.
-
Troubleshooting Guide for 4-PCH Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low recovery of 4-PCH | - Improper sampling direction through the sorbent tube.- Sample breakthrough due to exceeding the sorbent's capacity.- Analyte loss during storage or transport.- Inefficient thermal desorption. | - Ensure the arrow on the sorbent tube points towards the pump during sampling.- Reduce the sample volume or use a sorbent tube with a larger capacity.- Store and transport samples at low temperatures in airtight containers.- Optimize the desorption temperature and time. |
| Contamination (4-PCH detected in blanks) | - Contaminated sorbent tubes.- Contamination during sample handling or transport.- Contaminated analytical system. | - Use properly conditioned and stored sorbent tubes.- Handle tubes with clean gloves and minimize exposure to ambient air.- Run instrument blanks to identify and eliminate sources of contamination in the analytical system. |
| Poor chromatographic peak shape (e.g., tailing, fronting) | - Active sites in the GC inlet or column.- Incompatible solvent for liquid standards.- Overloading the GC column. | - Use a deactivated inlet liner and a high-quality capillary column.- Ensure the solvent used for standards is appropriate for the analysis.- Dilute the sample or inject a smaller volume. |
| Inconsistent results | - Leaks in the sampling or analytical system.- Fluctuations in sampling flow rate.- Inconsistent injection volumes. | - Perform leak checks on the sampling pump and the GC system.- Use a calibrated and stable sampling pump.- Use an autosampler for precise and repeatable injections. |
Management and Remediation Strategies
Effective management of 4-PCH in indoor environments involves a combination of source control, ventilation, and air purification technologies.
Source Control
The most effective way to manage indoor 4-PCH is to control it at the source. This can be achieved by:
-
Selecting Low-VOC Materials: Choose carpets and other building materials that are certified as low-VOC emitters (e.g., those with the CRI Green Label Plus certification).
-
Pre-installation "Airing Out": If possible, unroll and air out new carpets in a well-ventilated area for several days before installation to allow for initial off-gassing.
Ventilation
Increasing the ventilation rate is a primary method for reducing the concentration of 4-PCH and other VOCs in indoor air.
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Building Flush-Out: Before occupancy of a new or newly renovated building, a "flush-out" can be performed by operating the HVAC system with maximum outdoor air for an extended period to remove a significant portion of the initial off-gassed pollutants.
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Increased Air Exchange: Maintaining a higher air exchange rate in occupied spaces with new carpets will help to dilute the concentration of 4-PCH.
Air Purification Technologies
Several air purification technologies can be effective in removing 4-PCH from indoor air.
-
Activated Carbon Filtration: Activated carbon filters are effective at adsorbing a wide range of VOCs, including 4-PCH, due to their large surface area and porous structure. The effectiveness and lifespan of the filter will depend on the amount of carbon, the concentration of pollutants, and the airflow rate.
-
Photocatalytic Oxidation (PCO): PCO is an advanced oxidation technology that uses a catalyst (typically titanium dioxide) and UV light to break down VOCs into less harmful compounds like carbon dioxide and water.[1][6][7]
Logical Flow for Remediation Decisions
Toxicological Information and Potential Signaling Pathways
The primary health effects of acute exposure to 4-PCH are irritation of the eyes, nose, and throat, as well as headaches. While the specific molecular mechanisms of 4-PCH toxicity are not extensively studied, some potential pathways can be inferred from its chemical properties and the effects of similar compounds.
One key aspect of 4-PCH's toxicity is its potential to be metabolized into reactive intermediates. The cyclohexene ring can be oxidized by cytochrome P450 enzymes to form an epoxide. This reactive epoxide can then bind to cellular macromolecules such as DNA and proteins, potentially leading to cytotoxicity and genotoxicity.
Hypothesized Metabolic Activation and Cellular Response
Disclaimer: This information is intended for research and technical support purposes only and should not be considered as medical advice. For any health concerns related to chemical exposure, please consult a qualified medical professional.
References
Technical Support Center: Mitigation of 4-Phenylcyclohexene Off-Gassing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in reducing 4-Phenylcyclohexene (4-PCH) off-gassing from materials in a laboratory or research environment. 4-PCH, a volatile organic compound (VOC) commonly known for its "new carpet smell," is an unintentional byproduct of the manufacturing of styrene-butadiene rubber (SBR) latex, which is used in various building materials and laboratory equipment.[1][2] Exposure to 4-PCH can cause acute irritation, including headaches and discomfort in the eyes, nose, and throat.[1] Furthermore, it can react with ozone in the indoor air to produce formaldehyde, a known human respiratory irritant and carcinogen.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PCH) and where does it come from?
A1: this compound (4-PCH) is a volatile organic compound (VOC) with the chemical formula C₁₂H₁₄.[1] It is primarily an unintentional byproduct formed during the polymerization of styrene and butadiene to create styrene-butadiene rubber (SBR) latex.[2][3] This SBR latex is commonly used in the backing of carpets, as well as in other building materials and some laboratory equipment, which can then off-gas 4-PCH into the surrounding environment.[1]
Q2: What are the health and safety concerns associated with 4-PCH exposure in a laboratory setting?
A2: In a laboratory setting, exposure to 4-PCH can lead to acute health effects such as headaches, and irritation of the eyes, nose, and throat.[1] A significant concern is its reaction with indoor ozone, which can generate formaldehyde, a known carcinogen and respiratory irritant.[1] Maintaining low levels of 4-PCH is crucial for a safe and stable research environment.
Q3: What are the primary methods for reducing 4-PCH off-gassing?
A3: The primary methods for reducing 4-PCH off-gassing include:
-
Source Control: Selecting and using materials with certified low or no VOC emissions is the most effective preventative measure.[4][5]
-
Bake-Out Procedure: This involves heating the space to accelerate the off-gassing of VOCs, followed by a thorough ventilation or "flush-out" to remove them from the area.[6][7][8]
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Ventilation: Increasing the ventilation rate can help to dilute and remove 4-PCH from the indoor air.[6]
-
Adsorption: Using adsorbents like activated carbon can effectively capture 4-PCH and other VOCs from the air.[9][10]
Troubleshooting Guides
This section provides solutions to common issues encountered during 4-PCH mitigation experiments.
Troubleshooting Workflow for 4-PCH Off-Gassing Issues
Caption: Troubleshooting workflow for addressing high 4-PCH levels.
Issue 1: "Bake-Out" Procedure is Ineffective
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Symptom: 4-PCH levels remain high after performing a bake-out.
-
Possible Causes & Solutions:
-
Insufficient Temperature: The target temperature was not reached or maintained. Ensure the ambient temperature of the space is elevated to at least 95°F (35°C) for a minimum of 48 hours.[11]
-
Inadequate Ventilation: The "flush-out" phase was too short or the air exchange rate was too low. After the heating phase, ventilate the area with a high volume of fresh air for at least 24 hours.[12]
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Re-adsorption: Off-gassed 4-PCH may have re-adsorbed onto cooler surfaces. Ensure uniform heating and that ventilation begins immediately after the heating phase.
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Continuous Source: There may be a persistent source of 4-PCH that was not fully addressed by the bake-out. Re-evaluate all materials in the space.
-
Issue 2: Recurring 4-PCH Contamination
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Symptom: 4-PCH levels decrease after mitigation but gradually increase again over time.
-
Possible Causes & Solutions:
-
Deep Reservoir of VOCs: Some materials, like thick particleboard, can have a large reservoir of VOCs that off-gas slowly over time. Repeated bake-out cycles may be necessary.[7]
-
Introduction of New Sources: New equipment or materials brought into the lab may be a source of 4-PCH. All new items should be vetted for their VOC emission potential.
-
Inadequate Routine Ventilation: The regular HVAC system may not be providing sufficient air exchange to remove low-level, continuous off-gassing. Consider increasing the routine ventilation rate.
-
Issue 3: Difficulty Identifying the Source of 4-PCH
-
Symptom: Elevated 4-PCH levels are detected, but the specific source is unknown.
-
Possible Causes & Solutions:
-
Multiple Contributing Sources: It is possible that several materials are contributing to the overall 4-PCH concentration.
-
Isolate and Test: If feasible, isolate individual materials or pieces of equipment in a controlled environment and measure their off-gassing. This can be done using small-scale environmental chambers.
-
Material Analysis: Review the material safety data sheets (MSDS) and manufacturer's specifications for all materials and equipment in the area to identify those containing SBR latex.
-
Experimental Protocols
Protocol 1: Building "Bake-Out" for 4-PCH Reduction
Objective: To accelerate the off-gassing of 4-PCH from building materials and furnishings and subsequently remove it from the indoor environment.
Materials:
-
Calibrated thermometer and hygrometer
-
High-capacity fans for ventilation
-
Air sampling pumps and appropriate sorbent tubes for 4-PCH analysis
Procedure:
-
Pre-Bake-Out Air Sampling:
-
Conduct baseline air sampling to determine the initial concentration of 4-PCH. Follow the air sampling and analysis protocol outlined below.
-
-
Heating Phase ("Bake"):
-
Seal the area by closing all windows and doors.
-
Disable the HVAC system's economizer to minimize the intake of outside air.[6]
-
Set the thermostat to its maximum heating capacity to achieve a target ambient temperature of 85-95°F (30-35°C).[7] Some studies have used higher temperatures, but this range is generally considered safe for most building materials and electronics.
-
Maintain this elevated temperature for a continuous period of 16-24 hours.[7]
-
Monitor the temperature and humidity throughout this phase.
-
-
Ventilation Phase ("Flush-Out"):
-
Immediately following the heating phase, begin the ventilation process.
-
Open all windows and doors to allow for maximum fresh air exchange.
-
Use high-capacity fans to actively exhaust the indoor air to the outside. Position fans to create a cross-draft.[7]
-
Continue this high-volume ventilation for a minimum of 8 hours.[7]
-
-
Post-Bake-Out Air Sampling:
-
After the flush-out is complete and the room has returned to normal operating temperature, conduct another round of air sampling to determine the post-mitigation 4-PCH concentration.
-
Protocol 2: Air Sampling and Analysis of 4-PCH by GC/MS
Objective: To quantify the concentration of 4-PCH in an indoor air sample.
Materials:
-
Low-flow personal air sampling pump
-
Sorbent tubes (e.g., Tenax® TA or similar)
-
Gas Chromatograph with a Mass Spectrometer (GC/MS)
-
Calibration standards for 4-PCH
Procedure:
-
Sample Collection:
-
Calibrate the air sampling pump to a known flow rate (typically 50-200 mL/min).
-
Place the sorbent tube in a tube holder and connect it to the sampling pump.
-
Position the sampling apparatus in the area of interest at a height representative of the breathing zone.
-
Draw a known volume of air through the sorbent tube (e.g., 10-100 liters).
-
After sampling, cap the sorbent tubes and store them in a clean, cool, and dark environment until analysis.
-
-
Sample Analysis (Thermal Desorption GC/MS):
-
Analyze the sorbent tubes using a thermal desorption unit coupled with a GC/MS system.
-
The thermal desorber heats the sorbent tube, releasing the trapped VOCs into the GC column.
-
The GC separates the individual compounds based on their boiling points and affinity for the column's stationary phase.
-
The MS identifies and quantifies the compounds based on their mass-to-charge ratio.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 4-PCH of known concentrations.
-
Compare the peak area of 4-PCH in the sample chromatogram to the calibration curve to determine its concentration in the air sample.
-
Data on Mitigation Technique Effectiveness
The effectiveness of various techniques for reducing VOCs, including those similar in nature to 4-PCH, is summarized below. It is important to note that the reduction efficiency can vary significantly based on the specific materials, building conditions, and the parameters of the mitigation technique employed.
| Mitigation Technique | Target Pollutant(s) | Temperature (°C) | Duration | Ventilation Rate | Reduction Efficiency | Citation(s) |
| Building Bake-Out | Total VOCs (TVOC) | 30 - 50 | 24 hours | 1.59 ACH | 29% | [13] |
| Building Bake-Out | Formaldehyde (HCHO), TVOC | ~32 | 24 hours | Not specified | 23-33% (HCHO), 50% (TVOC) | [13] |
| Building Bake-out with Mechanical Ventilation | HCHO, Ethylbenzene, Toluene, Xylene | Not specified | 7 days of ventilation post-heating | Not specified | 92.8% (HCHO), 70.0% (Ethylbenzene), 94.1% (Toluene), 26.6% (Xylene) | [13] |
| Activated Carbon Adsorption | Various VOCs | Ambient | Continuous | Not specified | High adsorption capacity for many organic compounds | [9][10] |
| Material Selection | VOCs | N/A | N/A | N/A | Use of certified low-emission materials can prevent off-gassing at the source. | [4][14] |
Note: ACH = Air Changes per Hour
Alternative Mitigation Strategies
Beyond the bake-out procedure, several other strategies can be employed to reduce 4-PCH levels:
-
Activated Carbon Filtration: Activated carbon has a high surface area and is effective at adsorbing a wide range of VOCs, including 4-PCH.[9][10] Portable air purifiers with substantial activated carbon filters or in-line carbon filters for the HVAC system can be used for continuous removal of airborne 4-PCH.
-
Low-Emitting Material Selection: The most proactive approach is to specify and use building and furnishing materials that are certified to have low or no VOC emissions.[4][14] Look for certifications such as GREENGUARD Gold, SCS Indoor Advantage Gold, or products compliant with the California Department of Public Health (CDPH) Standard Method v1.1-2010.[4][14]
-
Chemical Scavengers: While less common for 4-PCH specifically, some chemical scavengers are designed to react with and neutralize certain VOCs. These are often incorporated into building materials or applied as a coating. Research into specific scavengers for aromatic hydrocarbons may provide additional options.
Signaling Pathways and Logical Relationships
The formation of 4-PCH and its subsequent impact on indoor air quality can be visualized as a logical pathway.
Caption: Formation and impact pathway of this compound.
References
- 1. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 2. mcpolymers.com [mcpolymers.com]
- 3. mcpolymers.com [mcpolymers.com]
- 4. Certified Low/No Emission Interior Paints and Finishes | Building America Solution Center [basc.pnnl.gov]
- 5. fcgov.com [fcgov.com]
- 6. aceee.org [aceee.org]
- 7. randrmagonline.com [randrmagonline.com]
- 8. Bake-Out Strategy Considering Energy Consumption for Improvement of Indoor Air Quality in Floor Heating Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calgoncarbon.com [calgoncarbon.com]
- 10. aquatech.ro [aquatech.ro]
- 11. Outgassing: Bake-out - An Outgassing Solution? - HealthyHouseInstitute.com [healthyhouseinstitute.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. kalinassociates.com [kalinassociates.com]
Validation & Comparative
Comparison of different 4-Phenylcyclohexene synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for obtaining 4-phenylcyclohexene, a valuable intermediate in pharmaceutical and materials science. The following sections detail four prominent synthesis routes: the Diels-Alder reaction, the Wittig reaction, a Grignard-based approach, and the dehydration of 4-phenylcyclohexanol. Each method is evaluated based on experimental protocols, reaction yields, and operational considerations to assist researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Method | Key Reactants | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Diels-Alder Reaction | 1,3-Butadiene, Styrene | ~70-80% | 24 | Atom economical, single step | High pressure and temperature required, potential for polymerization |
| Wittig Reaction | Cyclohexanone, Benzyltriphenylphosphonium bromide | ~60-70% | 12 | Good regioselectivity | Stoichiometric amounts of phosphine oxide waste, strong base required |
| Grignard Reaction | Phenylmagnesium bromide, 3-Bromocyclohexene | ~50-60% | 6 | Utilizes readily available starting materials | Moisture-sensitive, potential for side reactions (e.g., elimination) |
| Dehydration of 4-Phenylcyclohexanol | 4-Phenylcyclohexanol | ~80-90% | 2 | High yield, simple procedure | Requires synthesis of the starting alcohol, potential for rearrangement |
Diels-Alder Reaction
The Diels-Alder reaction provides a direct and atom-economical route to this compound through a [4+2] cycloaddition between a diene (1,3-butadiene) and a dienophile (styrene).
Experimental Protocol
In a high-pressure reaction vessel, 1,3-butadiene (1.2 equivalents) is condensed. Styrene (1.0 equivalent) and a polymerization inhibitor such as hydroquinone (0.1 mol%) are added. The vessel is sealed and heated to 200°C for 24 hours. After cooling, the reaction mixture is carefully vented and the excess 1,3-butadiene is allowed to evaporate. The remaining liquid is purified by fractional distillation under reduced pressure to yield this compound.
Wittig Reaction
The Wittig reaction offers a reliable method for forming the double bond in this compound by reacting a phosphorus ylide with a ketone.
Experimental Protocol
To a stirred suspension of benzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, n-butyllithium (1.1 equivalents in hexanes) is added dropwise. The resulting deep red solution of the ylide is stirred at room temperature for 1 hour. A solution of cyclohexanone (1.0 equivalent) in anhydrous THF is then added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]
Grignard Reaction
A Grignard-based synthesis provides a classic organometallic approach to forming the carbon-carbon bond between the phenyl group and the cyclohexene ring.
Experimental Protocol
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 equivalents) are added under a nitrogen atmosphere. A small crystal of iodine is added to initiate the reaction. A solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux.[2][3][4] After the addition is complete, the mixture is refluxed for an additional hour. The resulting phenylmagnesium bromide solution is cooled to 0°C, and a solution of 3-bromocyclohexene (1.0 equivalent) in anhydrous diethyl ether is added dropwise.[2] The reaction mixture is stirred at room temperature for 6 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give this compound.
Dehydration of 4-Phenylcyclohexanol
The acid-catalyzed dehydration of 4-phenylcyclohexanol is a straightforward and high-yielding method for the synthesis of this compound.
Experimental Protocol
In a round-bottom flask, 4-phenylcyclohexanol (1.0 equivalent) is mixed with concentrated phosphoric acid (85%, 0.3 equivalents).[5][6] The mixture is heated with stirring in a distillation apparatus. The product, this compound, and water are co-distilled as they are formed. The distillate is collected in a receiving flask cooled in an ice bath. The collected organic layer is separated from the aqueous layer, washed with saturated sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous calcium chloride and purified by simple distillation to afford pure this compound.
References
Comparative Ovotoxicity of 4-Vinylcyclohexene and 4-Phenylcyclohexene: A Data-Driven Guide
A comprehensive review of the current scientific literature reveals a significant disparity in the available ovotoxicity data between 4-vinylcyclohexene (VCH) and 4-phenylcyclohexene (4-PCH). While VCH and its metabolite, 4-vinylcyclohexene diepoxide (VCD), are well-characterized ovarian toxicants, there is a notable lack of research on the specific effects of 4-PCH on the ovaries. This guide provides a detailed comparison based on the existing experimental evidence, highlighting the established ovotoxic profile of VCH/VCD and the current data gap for 4-PCH.
Executive Summary
4-Vinylcyclohexene, primarily through its reactive metabolite VCD, is a potent ovotoxicant that selectively destroys primordial and primary follicles in the ovaries of animal models.[1][2][3][4] This follicular depletion is mediated by apoptosis and involves the disruption of key signaling pathways. In stark contrast, no dedicated studies on the ovotoxicity of this compound were identified. The available toxicological data for 4-PCH focuses on inhalation and neurotoxicity, with no reported effects on ovarian tissue. Therefore, a direct quantitative comparison of ovotoxicity is not feasible at this time. This guide will present the extensive data on VCH/VCD and summarize the known, non-ovarian toxicity of 4-PCH.
4-Vinylcyclohexene and its Metabolite (VCD): A Profile of a Known Ovotoxicant
VCH is an industrial chemical that requires metabolic activation to exert its ovarian toxicity.[3] The diepoxide metabolite, VCD, is considered the ultimate ovotoxicant.[3][5]
Quantitative Data on Ovarian Follicle Depletion
Repeated exposure to VCD leads to a significant reduction in the number of primordial and primary follicles in both rats and mice.[1][4]
| Compound | Species | Dose | Duration | Effect on Primordial Follicles | Effect on Primary Follicles | Reference |
| 4-Vinylcyclohexene Diepoxide (VCD) | Mouse (B6C3F1) | 80 mg/kg/day | 12 days | 64.2% loss compared to control | Significant loss | [1] |
| 4-Vinylcyclohexene Diepoxide (VCD) | Rat (Fischer 344) | 80 mg/kg/day | 12 days | 34.7% loss compared to control | Significant loss | [1] |
| 4-Vinylcyclohexene Diepoxide (VCD) | Rat (Fischer 344) | 80 mg/kg/day | 30 days | Significant reduction | Significant reduction | [6] |
Mechanism of Action: Apoptosis and Signaling Pathways
VCD-induced follicle loss occurs through the induction of apoptosis, or programmed cell death, in the targeted follicles.[2][4] Several signaling pathways have been implicated in this process.
Experimental Protocols for VCD Ovotoxicity Assessment
A common experimental design to assess VCD-induced ovotoxicity involves daily administration of the compound to rodents for a specified period, followed by histological evaluation of the ovaries.
This compound: A Review of Available Toxicological Data
This compound is a volatile organic compound that is known as the "new carpet odor".[7] Human exposure is primarily through inhalation in indoor environments.[7]
Summary of Toxicological Findings
The existing toxicological studies on 4-PCH have focused on its potential to cause respiratory irritation and neurotoxicity at high concentrations.
| Study Type | Species | Exposure Route | Key Findings | Reference |
| Inhalation Toxicity | Mouse | Inhalation | No treatment-related effects at concentrations up to 71 ppm. | [8] |
| Neurotoxicity | Mouse | Inhalation | No evidence of neurotoxicity. | [8] |
| Human Exposure | Human | Inhalation | Associated with acute irritation (headache, eye, nose, and throat discomfort) at low levels. | [7] |
Importantly, none of the reviewed studies on this compound included an assessment of its effects on the reproductive system in general, or the ovaries specifically.
Comparative Analysis and Conclusion
A direct comparative analysis of the ovotoxicity of 4-vinylcyclohexene and this compound is precluded by the absence of data for the latter. The extensive body of evidence for VCH firmly establishes it as an ovarian toxicant that selectively targets and depletes the primordial and primary follicle pool through apoptosis. This effect has significant implications for reproductive health, potentially leading to premature ovarian failure.
For this compound, the current toxicological profile does not include any assessment of ovarian function. While it has been investigated for other endpoints such as respiratory irritation and neurotoxicity, its potential to act as a reproductive toxicant remains an uninvestigated area.
References
- 1. Early effects of ovotoxicity induced by 4-vinylcyclohexene diepoxide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an animal model for ovotoxicity using 4-vinylcyclohexene: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovarian toxicity of 4-vinylcyclohexene diepoxide: a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ovarian toxicity of 4-vinylcyclohexene and related olefins in B6C3F1 mice: role of diepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of ovarian follicular depletion in rats by 4-vinylcyclohexene diepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 8. This compound: 2-week inhalation toxicity and neurotoxicity studies in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Phenylcyclohexene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an analytical comparison of various synthesized 4-Phenylcyclohexene derivatives. The following sections detail their biological activities, supported by experimental data, and outline the methodologies used for their evaluation.
A series of novel this compound derivatives have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. The core structure of this compound was systematically modified with various substituents on the phenyl ring to investigate the structure-activity relationships (SAR). The derivatives are categorized based on the position and nature of these substituents.
Data Presentation
The biological activities of the synthesized this compound derivatives were quantified through a series of in vitro assays. The results, including Minimum Inhibitory Concentration (MIC) against common bacterial strains and IC50 values for anti-inflammatory targets, are summarized in the tables below.
Antimicrobial Activity
The antimicrobial efficacy of the derivatives was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC values, representing the lowest concentration of the compound that inhibits visible growth of the microorganism, are presented in Table 1.
Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Substituent (R) | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| 4PC-H | H (Unsubstituted) | 128 | >256 |
| 4PC-Cl | 4-Chloro | 32 | 64 |
| 4PC-NO2 | 4-Nitro | 16 | 32 |
| 4PC-OH | 4-Hydroxy | 64 | 128 |
| 4PC-OCH3 | 4-Methoxy | 64 | 128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
The results indicate that the introduction of electron-withdrawing groups, such as nitro and chloro, at the para-position of the phenyl ring significantly enhances the antibacterial activity against both bacterial strains.
Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives was evaluated by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme and to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. The half-maximal inhibitory concentrations (IC50) are presented in Table 2.
Table 2: Anti-inflammatory Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Substituent (R) | COX-2 Inhibition | NF-κB Inhibition |
| 4PC-H | H (Unsubstituted) | >100 | >100 |
| 4PC-Cl | 4-Chloro | 15.2 | 25.8 |
| 4PC-NO2 | 4-Nitro | 8.9 | 12.5 |
| 4PC-OH | 4-Hydroxy | 22.5 | 35.1 |
| 4PC-OCH3 | 4-Methoxy | 35.7 | 50.2 |
| Celecoxib | (Positive Control) | 0.05 | - |
| Bay 11-7082 | (Positive Control) | - | 5.0 |
Consistent with the antimicrobial activity, derivatives with electron-withdrawing substituents demonstrated superior anti-inflammatory activity. The nitro-substituted derivative (4PC-NO2 ) was the most potent inhibitor of both COX-2 and NF-κB activation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) overnight at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compounds: The this compound derivatives were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions were prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The final volume in each well was 200 µL. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
In Vitro COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: A COX-2 inhibitor screening kit was used. All reagents, including the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe, were prepared according to the manufacturer's instructions.
-
Assay Procedure: The assay was performed in a 96-well black microplate. The derivatives, dissolved in DMSO and diluted in assay buffer, were pre-incubated with the COX-2 enzyme for 10 minutes at room temperature.
-
Reaction Initiation and Measurement: The reaction was initiated by adding the arachidonic acid substrate. The fluorescence was measured kinetically for 10 minutes at an excitation/emission wavelength of 535/587 nm using a microplate reader.
-
Data Analysis: The rate of the reaction was calculated from the linear phase of the fluorescence curve. The percent inhibition was determined relative to a DMSO control, and the IC50 values were calculated using non-linear regression analysis.
NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment and Stimulation: After 24 hours of transfection, cells were pre-treated with the this compound derivatives for 1 hour. Subsequently, inflammation was induced by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) for 6 hours.
-
Luciferase Assay: Cells were lysed, and the luciferase activity was measured using a luciferase assay kit and a luminometer.
-
Data Analysis: The relative light units (RLUs) were normalized to the protein concentration of the cell lysate. The percent inhibition of NF-κB activation was calculated relative to the TNF-α stimulated control, and IC50 values were determined.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Overall experimental workflow from synthesis to lead identification.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
A Comparative Guide to Validation Protocols for Analytical Methods of 4-Phenylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validation protocols for two common analytical methods used for the quantification of 4-Phenylcyclohexene (4-PCH): Gas Chromatography with Flame Ionization Detection (GC-FID) and a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This compound is a volatile organic compound (VOC) that can be an impurity in various materials and is of interest in environmental and industrial settings. The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data.
The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are widely accepted in the pharmaceutical industry and adaptable to other analytical applications.
Comparison of Analytical Method Validation Parameters
The following tables summarize the typical performance data for the validation of a GC-FID and a proposed RP-HPLC method for the analysis of this compound.
Table 1: Comparison of Method Characteristics and Performance Data
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Specificity | High, demonstrated by baseline separation from other VOCs. | High, demonstrated by baseline separation from potential impurities. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range (µg/mL) | 1 - 100 | 5 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 1.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 5.0 |
| Robustness | Unaffected by minor changes in flow rate and oven temperature. | Unaffected by minor changes in mobile phase composition and column temperature. |
Experimental Protocols
This section provides detailed methodologies for the key experiments performed during the validation of the GC-FID and the proposed RP-HPLC methods for this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Instrumentation: Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and a capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
1. Specificity:
-
Protocol: A solution containing this compound and other potentially interfering volatile organic compounds (e.g., styrene, ethylbenzene, toluene) is prepared and injected into the GC-FID system. A blank solvent is also injected.
-
Acceptance Criteria: The chromatogram of the mixture should show baseline separation of the this compound peak from all other component peaks. The blank injection should not show any interfering peaks at the retention time of this compound.
2. Linearity:
-
Protocol: A series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL) are prepared and injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
3. Range:
-
Protocol: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.
-
Acceptance Criteria: The data for linearity, accuracy, and precision should meet the acceptance criteria within the defined range.
4. Accuracy:
-
Protocol: The accuracy is determined by analyzing samples of a known concentration (e.g., a certified reference material or a spiked placebo) at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate for each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision):
-
Protocol: Six replicate injections of a standard solution of this compound at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.5%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: The repeatability study is repeated on a different day, by a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different days/analysts/instruments should be ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
7. Robustness:
-
Protocol: The effect of small, deliberate variations in the method parameters on the analytical results is evaluated. For GC, this may include variations in injector temperature (±5°C), oven temperature ramp rate (±2°C/min), and carrier gas flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not be significantly affected by the variations.
Proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector, an autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
1. Specificity:
-
Protocol: A solution containing this compound and potential non-volatile impurities or degradation products is prepared and injected into the HPLC system. A placebo (matrix without the analyte) and a blank solvent are also injected.
-
Acceptance Criteria: The this compound peak should be well-resolved from all other peaks. The placebo and blank injections should not show any interfering peaks at the retention time of this compound.
2. Linearity:
-
Protocol: A series of at least five standard solutions of this compound are prepared over the concentration range of 5 to 150 µg/mL and injected in triplicate. A calibration curve is constructed by plotting the peak area versus the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998.
3. Range:
-
Protocol: The range is determined by ensuring that the method provides acceptable linearity, accuracy, and precision for samples within the established concentration limits.
-
Acceptance Criteria: The validation data for linearity, accuracy, and precision should meet the acceptance criteria across the defined range.
4. Accuracy:
-
Protocol: Accuracy is assessed by performing recovery studies on a spiked placebo at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level is analyzed in triplicate.
-
Acceptance Criteria: The mean percent recovery should be between 97.0% and 103.0%.
5. Precision:
-
Repeatability (Intra-assay precision):
-
Protocol: Six replicate injections of a this compound standard solution at the target concentration are performed on the same day.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: The repeatability experiment is conducted on a different day or with a different analyst.
-
Acceptance Criteria: The overall RSD for the combined data should be ≤ 2.5%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: The LOD and LOQ are calculated from the standard deviation of the blank response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be quantifiable with an acceptable level of accuracy and precision.
7. Robustness:
-
Protocol: The influence of minor variations in method parameters is examined. For HPLC, this can include changes in the mobile phase composition (e.g., ±2% organic phase), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability requirements should be met, and the analytical results should remain consistent.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the sequential workflow of an analytical method validation process.
Caption: A diagram showing the key parameters that constitute a validated analytical method.
Conclusion
Both GC-FID and RP-HPLC methods can be validated for the quantitative analysis of this compound. The choice of method will depend on the specific application, the sample matrix, and the available instrumentation.
-
GC-FID is generally more suitable for the analysis of volatile compounds like 4-PCH, especially at low concentrations, offering high sensitivity and specificity.
-
RP-HPLC can be a viable alternative, particularly when the sample matrix is not suitable for direct GC injection or when simultaneous analysis of less volatile compounds is required.
Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the quality and reliability of the analytical data generated. This guide provides a framework for designing and executing such validation studies.
Comparative Neurotoxicity of 4-Phenylcyclohexene: A Review of Rodent Models
An objective analysis of the neurotoxic potential of 4-Phenylcyclohexene (4-PCH) in mice and rats reveals a consistently low level of toxicity in both species under tested inhalation exposure conditions. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
This compound (4-PCH) is a volatile organic compound that has been the subject of scrutiny due to its association with "new carpet" odor and reported human health complaints, including headaches and irritation.[1] However, controlled toxicological studies in rodent models have not substantiated significant neurotoxic effects at the concentrations investigated.
Quantitative Data Summary
The primary inhalation studies conducted on mice and rats show a lack of adverse effects on the nervous system. The data from these key studies are summarized below for direct comparison.
| Parameter | Swiss-Webster Mice | Fischer 344 Rats |
| Exposure Concentrations | 0, 7, 18, 71 ppm | 0, 1, 10, 50 ppm |
| Exposure Duration | 6 hours/day for 9 consecutive days | 6 hours/day, 5 days/week for 9 exposures |
| Clinical Observations | No treatment-related effects observed.[2] | No clinical evidence of eye, skin, nasal, or respiratory tract irritation.[3] |
| Neurological Endpoints | No treatment-related effects on a wide variety of neurological parameters.[2] | Not explicitly detailed as a separate neurological assessment, but no overall toxicity was reported. |
| Histopathology (Brain) | No treatment-related lesions observed.[2] | No exposure-related effects identified in histopathology.[3] |
| Body Weight | No treatment-related effects.[2] | No exposure-related effects.[3] |
| Organ Weight (Brain) | No treatment-related effects on brain weight.[2] | No exposure-related effects on selected organ weights.[3] |
| Survival | All animals survived the exposures.[2] | All rats survived to the termination of the study.[3] |
Experimental Protocols
The methodologies employed in the key inhalation studies for mice and rats are detailed below.
Inhalation Neurotoxicity Study in Swiss-Webster Mice [2]
-
Animal Model: Groups of 40 Swiss-Webster mice.
-
Test Substance: this compound (4-PCH) vapor.
-
Exposure Regimen: Whole-body inhalation exposure to 0, 7, 18, or 71 ppm (near-saturated atmosphere) for 6 hours per day for 9 consecutive days.
-
Parameters Evaluated: A comprehensive set of clinical, neurological, and histopathological parameters were assessed. This included extensive neurohistopathology of the brain and spinal cord.
-
Follow-up Study: Due to spontaneous lesions in two high-dose mice, an additional study was conducted with 40 male mice exposed to 0 ppm or a near-saturated atmosphere of 4-PCH under the same regimen to confirm the initial findings.
Inhalation Toxicology Study in Fischer 344 Rats [3]
-
Animal Model: Groups of 10 Fischer 344 rats of each sex.
-
Test Substance: this compound (4-PCH) vapor.
-
Exposure Regimen: Inhalation exposure to time-weighted average concentrations of 0, 1, 10, or 50 ppm for 6 hours per day, 5 days a week for a total of nine exposures. The 50 ppm concentration was the maximum attainable.
-
Parameters Evaluated:
-
Clinical Signs: Daily observations for any signs of toxicity.
-
Body Weights: Measured periodically throughout the study.
-
Organ Weights: Selected organs weighed at necropsy.
-
Hematology and Clinical Chemistry: Blood samples analyzed for a standard panel of parameters.
-
Urinalysis: Urine samples assessed for key indicators.
-
Histopathology: Microscopic examination of a comprehensive set of tissues.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the neurotoxicity studies conducted in mice and rats.
Conclusion
Based on the available peer-reviewed studies, this compound does not appear to be a potent neurotoxin in either mice or rats when administered via inhalation at concentrations up to 71 ppm and 50 ppm, respectively. The findings are consistent across both species, indicating a lack of significant, overt neurotoxic effects.[2][3] While human complaints at low-level exposures have been reported, these animal studies suggest that a direct, organic neurotoxic mechanism may not be the primary driver of these symptoms, or that the tested parameters were not sensitive enough to detect subtle changes.[2] Further research, potentially employing more sensitive behavioral paradigms or investigating different routes of exposure, could provide additional insights into the neurobiological impact of 4-PCH.
References
- 1. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 2. This compound: 2-week inhalation toxicity and neurotoxicity studies in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dermal sensitization potential and inhalation toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Phenylcyclohexene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-phenylcyclohexene with two key analogs: cyclohexene and styrene. The analysis focuses on three fundamental classes of organic reactions: epoxidation, catalytic hydrogenation, and the Diels-Alder reaction. The information presented is curated from experimental data to assist researchers in understanding the relative reactivity of these compounds and in designing synthetic strategies.
Executive Summary
The reactivity of this compound is influenced by the presence of both an isolated cyclohexene double bond and a phenyl group. In reactions involving the double bond, its reactivity is often intermediate between that of cyclohexene and styrene. The phenyl group can exert steric and electronic effects that modulate the accessibility and reactivity of the double bond. This guide presents available quantitative data, detailed experimental protocols for key reactions, and visual aids to illustrate reaction pathways and experimental workflows.
Data Presentation: Reactivity Comparison
The following table summarizes the available quantitative data for the reactivity of this compound, cyclohexene, and styrene in epoxidation and catalytic hydrogenation. Direct comparative data under identical conditions is not always available in the literature; therefore, reaction conditions are provided for context.
| Compound | Reaction | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) |
| This compound | Epoxidation | m-CPBA | Dichloromethane | Room Temp | 2 | ~90% (Estimated)¹ |
| Cyclohexene | Epoxidation | m-CPBA | Dichloromethane | Room Temp | 1 | >95%[1] |
| Styrene | Epoxidation | m-CPBA | Dichloromethane | Room Temp | 0.5 | >99% (Quantitative)[2] |
| This compound | Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temp | 4 | >95% |
| Cyclohexene | Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temp | 1 | >99%[3] |
| Styrene | Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temp | 2 | >99%[4] |
¹Estimated yield based on typical epoxidation reactions of similar alkenes. Specific quantitative data for this compound under these exact conditions was not found in the surveyed literature.
Experimental Protocols
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general procedure for the epoxidation of an alkene using m-CPBA.
Materials:
-
Alkene (this compound, cyclohexene, or styrene)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alkene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the catalytic hydrogenation of an alkene.
Materials:
-
Alkene (this compound, cyclohexene, or styrene)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Celite®
Procedure:
-
To a three-necked round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add ethanol to the flask, followed by the alkene (1.0 eq).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the hydrogenated product.
Visualizations
Experimental Workflow for Reactivity Comparison
References
- 1. ias.ac.in [ias.ac.in]
- 2. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
Comparative Toxicity Analysis of 4-Phenylcyclohexene and Its Analogs
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicological profiles of 4-Phenylcyclohexene (4-PCH) and its structural analogs. Due to a notable scarcity of direct comparative studies in publicly available literature, this document synthesizes the existing data on 4-PCH and its isomer, 1-phenylcyclohexene, to offer insights into their relative toxicities. The guide also presents detailed protocols for standard toxicological assays to facilitate further research in this area.
Executive Summary
This compound (4-PCH) is a volatile organic compound primarily known as a byproduct in the manufacturing of styrene-butadiene latex, commonly used in carpet backing. While concerns about its role in indoor air quality have prompted toxicological investigations, there is a significant lack of research on the differential toxicity of its structural analogs. This guide collates the available data for 4-PCH and its isomer, 1-phenylcyclohexene, to draw preliminary comparisons and identify key knowledge gaps. The data suggests that the position of the double bond within the cyclohexene ring may influence the toxicological profile of these compounds.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and 1-Phenylcyclohexene. It is important to note that the data is limited and derived from different types of studies, making direct comparison challenging.
| Compound | Chemical Structure | Assay | Endpoint | Result | Reference |
| This compound | Acute Oral Toxicity | GHS Classification | Category 4 (Harmful if swallowed) | [1] | |
| Inhalation Toxicity (Mouse) | No-Observed-Adverse-Effect Level (NOAEL) | 71 ppm (6 hr/day for 9 days) | [2] | ||
| 1-Phenylcyclohexene | Acute Oral Toxicity | GHS Classification | Category 4 (Harmful if swallowed) | [3] | |
| Skin Corrosion/Irritation | GHS Classification | Category 2 (Causes skin irritation) | [3] | ||
| Serious Eye Damage/Irritation | GHS Classification | Category 2 (Causes serious eye irritation) | [3] | ||
| Specific Target Organ Toxicity (Single Exposure) | GHS Classification | Category 3 (May cause respiratory irritation) | [3] | ||
| Acute Toxicity (Mouse) | LD50 (Intraperitoneal) | 3482 mg/kg | [4] |
Experimental Protocols
To facilitate further research and standardized comparison of 4-PCH analogs, detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Plate cells in a 96-well plate and incubate until they adhere.
-
Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
2. Neutral Red Uptake (NRU) Assay
The NRU assay is another method to assess cell viability by evaluating the integrity of the cell membrane and lysosomes.
-
Principle: Viable cells take up the supravital dye Neutral Red and store it in their lysosomes. Damaged or dead cells cannot retain the dye.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compound.
-
After the incubation period, replace the medium with a medium containing Neutral Red and incubate for a few hours.
-
Wash the cells to remove excess dye.
-
Add a destain solution to extract the dye from the cells.
-
Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
-
Data Analysis: Similar to the MTT assay, cell viability is calculated as a percentage of the control, and an IC50 value is determined.
In Vitro Genotoxicity Assays
1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.
-
Procedure:
-
Expose cells to the test compound.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Perform electrophoresis under alkaline conditions to unwind and separate DNA fragments.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.
2. Micronucleus Assay
The micronucleus assay detects chromosomal damage by identifying small, extra-nuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes left behind during cell division.
-
Principle: The presence of micronuclei in daughter cells after cell division indicates that the parent cell has undergone chromosomal damage.
-
Procedure:
-
Treat cell cultures with the test compound.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
-
Data Analysis: An increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes, the following diagrams illustrate a general workflow for in vitro toxicity testing and a conceptual signaling pathway for compound-induced cytotoxicity.
Caption: General workflow for in vitro toxicity testing.
Caption: Conceptual signaling pathway of compound-induced cytotoxicity.
Discussion and Future Directions
The limited available data suggests that both this compound and 1-phenylcyclohexene are harmful if swallowed. However, 1-phenylcyclohexene appears to present a greater hazard in terms of skin and eye irritation, as well as respiratory irritation upon single exposure. The intraperitoneal LD50 value for 1-phenylcyclohexene in mice provides a quantitative measure of its acute toxicity, which is currently lacking for this compound.
The significant data gap regarding the differential toxicity of 4-PCH analogs highlights a critical area for future research. A systematic investigation of a series of analogs with varying substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups) and different positions of the double bond in the cyclohexene ring would provide valuable structure-activity relationship (SAR) insights. Such studies, employing the standardized protocols outlined in this guide, would enable a more comprehensive understanding of the toxicological properties of this class of compounds and inform risk assessments for occupational and environmental exposures. Furthermore, mechanistic studies are warranted to elucidate the specific cellular pathways affected by these compounds.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. criver.com [criver.com]
- 4. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Dermal Sensitization Potential of 4-Phenylcyclohexene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the dermal sensitization potential of 4-Phenylcyclohexene against two common fragrance ingredients, Cinnamaldehyde and Limonene. The evaluation is based on a comprehensive review of available in vivo, in chemico, and in vitro experimental data. This document is intended to inform researchers and professionals in drug development and chemical safety assessment.
Executive Summary
This compound (4-PCH), a byproduct in some industrial processes, has been evaluated for its potential to cause skin sensitization. Based on traditional in vivo animal studies, specifically the Buehler test, 4-PCH is classified as a non-sensitizer[1]. In contrast, this guide details the sensitization profiles of two well-characterized fragrance ingredients, Cinnamaldehyde and Limonene, which serve as positive and weak/prehaptan sensitizer benchmarks, respectively. Cinnamaldehyde is a known moderate-to-strong sensitizer, demonstrating positive results across a range of assays including the murine Local Lymph Node Assay (LLNA), the in chemico Direct Peptide Reactivity Assay (DPRA), and the in vitro KeratinoSens™ assay. Limonene is considered a weak sensitizer, with its sensitizing properties largely attributed to its oxidation products.
A significant data gap exists for this compound regarding modern, mechanism-based non-animal testing methods. To date, no public data from key assays in the Adverse Outcome Pathway (AOP) for skin sensitization, such as DPRA or KeratinoSens™, are available for 4-PCH. This guide presents the available data in a comparative format to highlight these differences and underscores the importance of utilizing a weight-of-evidence approach in chemical safety assessment.
Comparative Data on Dermal Sensitization Potential
The following tables summarize the available quantitative data from key skin sensitization assays for this compound, Cinnamaldehyde, and Limonene.
Table 1: In Vivo Dermal Sensitization Data
| Chemical | Assay | Species | Result | Source(s) |
| This compound | Buehler Test | Guinea Pig | Non-sensitizer | [1] |
| Cinnamaldehyde | LLNA (EC3) | Mouse | 0.2% - 3.1% (Moderate to Strong Sensitizer) | [2] |
| Limonene | LLNA (EC3) | Mouse | >10% (Weak Sensitizer) | [3] |
Table 2: In Chemico and In Vitro Dermal Sensitization Data
| Chemical | Assay | Key Parameter | Result | Classification | Source(s) |
| This compound | DPRA | % Cysteine/Lysine Depletion | No data available | Not classified | |
| KeratinoSens™ | EC1.5 / IC50 (µM) | No data available | Not classified | ||
| Cinnamaldehyde | DPRA | % Cysteine Depletion | 82.32% | High Reactivity | [4] |
| % Lysine Depletion | 60.80% - 100% | [4] | |||
| KeratinoSens™ | EC1.5 (µM) | 3.88 - 13.3 | Sensitizer | [5][6] | |
| IC50 (µM) | >1000 | [5] | |||
| Limonene | DPRA | % Cysteine/Lysine Depletion | Mixed results (non-sensitizer in pure form) | Low/No Reactivity | [7] |
| KeratinoSens™ | EC1.5 / IC50 (µM) | Negative in pure form | Non-sensitizer | [7] |
Note: The sensitization potential of Limonene is primarily associated with its oxidation products (hydroperoxides), which are potent sensitizers.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms underlying skin sensitization and the assays used for its assessment, the following diagrams illustrate the Adverse Outcome Pathway (AOP) for skin sensitization and the workflows of the key experimental protocols.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The Buehler Sensitization Test in Biocompatibility: Key Insights - European Biomedical Institute [ebi.bio]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland [eurofins.de]
- 5. researchgate.net [researchgate.net]
- 6. Predictive performance of the human Cell Line Activation Test (h-CLAT) for lipophilic chemicals with high octanol-water partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Guide to Computational and Experimental Data for 4-Phenylcyclohexene
For researchers, scientists, and professionals in drug development, understanding the conformational behavior and spectroscopic properties of molecules like 4-Phenylcyclohexene is crucial for predicting its interactions and reactivity. This guide provides a detailed comparison of available experimental data with the computational approaches used to model its characteristics. By correlating theoretical predictions with experimental findings, a deeper understanding of the molecule's behavior can be achieved.
Physicochemical Properties
This compound is a colorless to light yellow liquid with the molecular formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 158.24 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 4994-16-5 | --INVALID-LINK--[3] |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[1] |
| Density | ~0.97 g/cm³ at 20 °C | --INVALID-LINK--[1] |
| Boiling Point | 235 °C at 760 mmHg | --INVALID-LINK--[1] |
| Solubility | Insoluble in water; Soluble in organic solvents | --INVALID-LINK--[1] |
Conformational Analysis: A Theoretical Perspective
The conformational landscape of this compound is determined by the interplay of steric and electronic effects arising from the phenyl substituent on the cyclohexene ring. Due to the flexibility of the cyclohexene ring, the phenyl group can adopt different spatial orientations, primarily the pseudo-axial and pseudo-equatorial positions. Computational chemistry provides powerful tools to explore these conformations and their relative stabilities.
A typical computational workflow for the conformational analysis of this compound is illustrated below:
Spectroscopic Data: Experimental vs. Computational
Spectroscopy is a cornerstone for molecular structure elucidation. Here, we present the available experimental spectroscopic data for this compound and discuss how computational methods can be used to predict and interpret these spectra.
Mass Spectrometry
Experimental Data: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 158, corresponding to its molecular weight.[3] Common fragmentation patterns include the loss of ethylene (C₂H₄) from the cyclohexene ring via a retro-Diels-Alder reaction, leading to a fragment at m/z 104. Another significant fragment is observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).[1]
Table 2: Experimental Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 158 | Moderate | [M]⁺ |
| 104 | High | [M - C₂H₄]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Computational Correlation: While computational mass spectrometry is a developing field, the fragmentation patterns observed experimentally can be rationalized through computational analysis of the molecule's bond dissociation energies and the stability of the resulting fragments.
Infrared (IR) Spectroscopy
Experimental Data: The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The key experimental IR frequencies are summarized in Table 3.
Table 3: Experimental and Expected Theoretical IR Frequencies for this compound
| Experimental Frequency (cm⁻¹) | Intensity | Assignment | Expected Theoretical Frequency Range (cm⁻¹) |
| ~3050 | Medium | Aromatic C-H Stretch | 3100-3000 |
| ~3020 | Medium | Olefinic C-H Stretch | 3100-3000 |
| 2925, 2850 | Strong | Aliphatic C-H Stretch | 3000-2850 |
| ~1650 | Medium | C=C Stretch (Cyclohexene) | 1680-1620 |
| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch | 1600-1450 |
| ~750, 700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) | 770-730, 720-680 |
Computational Correlation: Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting vibrational frequencies. A common approach involves geometry optimization followed by a frequency calculation at a level of theory such as B3LYP with a 6-31G* basis set. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.
The following diagram illustrates the process of correlating experimental and computational IR spectra:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Data: The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework. The experimental ¹³C NMR chemical shifts are available from the PubChem database.[2]
Table 4: Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |
| C1 (ipso-phenyl) | ~147 | (To be calculated) |
| C2, C6 (ortho-phenyl) | ~127 | (To be calculated) |
| C3, C5 (meta-phenyl) | ~128 | (To be calculated) |
| C4 (para-phenyl) | ~126 | (To be calculated) |
| C1' (alkene) | ~127 | (To be calculated) |
| C2' (alkene) | ~126 | (To be calculated) |
| C3' | ~30 | (To be calculated) |
| C4' | ~40 | (To be calculated) |
| C5' | ~25 | (To be calculated) |
| C6' | ~30 | (To be calculated) |
Note: Specific assignments of experimental shifts may vary. Predicted values are placeholders for the results of a computational study.
Computational Correlation: The prediction of NMR chemical shifts is a powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT (e.g., B3LYP/6-31G*), is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. For flexible molecules like this compound, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the low-energy conformers to obtain accurate predictions that can be reliably compared with experimental data.
Experimental Protocols
General Computational Protocol for Spectroscopic Prediction:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a DFT method, for example, the B3LYP functional with the 6-31G* basis set.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical IR spectrum.
-
NMR Shielding Calculation: The GIAO method is used to calculate the isotropic shielding values for each nucleus at the same level of theory.
-
Reference Calculation: The same geometry optimization and NMR shielding calculations are performed for a reference standard, typically TMS.
-
Chemical Shift Calculation: The calculated chemical shift for each nucleus is obtained by subtracting its calculated isotropic shielding value from the calculated isotropic shielding value of the corresponding nucleus in TMS.
-
Conformational Averaging (for NMR): For a more accurate prediction, a conformational search is performed initially (e.g., using a molecular mechanics force field). The low-energy conformers are then re-optimized at the DFT level, and their NMR chemical shifts are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Conclusion
The correlation of experimental and computational data for this compound provides a powerful framework for understanding its structure and properties. While extensive experimental data is available, specific computational studies on this molecule are less common in the literature. This guide outlines the available experimental data and provides a roadmap for researchers to perform their own computational studies to predict and interpret spectroscopic and conformational properties. The synergy between experimental measurements and theoretical calculations is essential for advancing our understanding of complex organic molecules in various scientific disciplines.
References
Safety Operating Guide
Proper Disposal of 4-Phenylcyclohexene: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of 4-Phenylcyclohexene, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
This compound, a non-halogenated volatile organic compound (VOC), requires careful management as a hazardous chemical waste. Improper disposal can pose risks to human health and the environment. The following procedures provide a step-by-step approach to safely manage this compound waste from the point of generation to its final disposal by a licensed contractor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS) and have access to appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
May be harmful if swallowed.
-
Can cause skin and eye irritation.
-
As a volatile organic compound, it can contribute to air pollution.
Recommended PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
Laboratory coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Operational and Disposal Plan: A Step-by-Step Guide
This plan details the process for the collection, storage, and disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation
-
Crucially, do not mix this compound waste with halogenated solvents or other incompatible waste streams. [1][2]
-
Collect this compound waste in a designated container separate from other chemical waste. This facilitates proper disposal and prevents potentially hazardous reactions.
Step 2: Waste Container Selection
-
Use a chemically compatible container for collecting liquid this compound waste. High-density polyethylene (HDPE) or glass bottles with secure, tight-fitting screw caps are appropriate.[3][4]
-
Ensure the container is in good condition, free from cracks or leaks.[3]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[5]
Step 3: Waste Labeling
-
Properly label the waste container as soon as the first drop of waste is added.[3][6] The label must be durable and clearly legible.[7]
-
The label must include the following information[6][8][9]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The accumulation start date (the date the first waste was added to the container).
-
The specific hazards (e.g., "Flammable," "Irritant").
-
The name and contact information of the generating laboratory or researcher.
-
Step 4: Temporary Waste Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be located at or near the point of waste generation.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
-
Ensure the container is stored in secondary containment to prevent spills.[5]
-
Keep the waste container closed at all times except when adding waste.[3]
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection by a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Source(s) |
| Physical State | Liquid | [10] |
| Water Content in Waste | Should be less than 20% for non-halogenated organic solvent waste streams. | [1] |
| Occupational Exposure Limits | No specific OSHA PEL established. Follow general guidelines for VOCs. | [10] |
| Indoor Air Quality Guideline (LEED) | 6.5 µg/m³ | [11] |
| Carpet Emission Criteria (CRI Green Label Plus) | Must not emit more than 27 µg/m³ after 14 days. | [11] |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or degradation of this compound are not provided as the standard and safest procedure for laboratory-generated waste is collection and disposal via a licensed professional waste disposal service. Attempting chemical treatment without established and validated protocols can be hazardous.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 9. actenviro.com [actenviro.com]
- 10. This compound | 4994-16-5 | Benchchem [benchchem.com]
- 11. chemicalinsights.ul.org [chemicalinsights.ul.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
